Cirsimarin
Description
This compound has been reported in Cirsium rhinoceros, Microtea debilis, and other organisms with data available.
a flavone glycoside from Microtea debilis; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETJLKUBHXTIGH-FZFRBNDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926633 | |
| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13020-19-4 | |
| Record name | Cirsimarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cirsimarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cirsimarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72U3YNK7DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Biological Sources and Extraction of Cirsimarin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known biological sources of the flavonoid cirsimarin, along with detailed methodologies for its extraction and purification. The information is intended to serve as a technical resource for professionals engaged in natural product research and drug development.
Biological Sources of this compound
This compound, a flavone glucoside, has been identified in a variety of plant species across several families.[1] Its presence is well-documented in medicinal plants, where it contributes to their pharmacological profiles.[2][3] The primary plant sources reported in the literature are detailed below.
| Plant Species | Family | Part(s) Used | Reference(s) |
| Microtea debilis | Phytolaccaceae | Whole Plant | [2][4] |
| Cirsium japonicum | Asteraceae | Aerial Parts | |
| Artemisia judaica | Asteraceae | Not Specified | |
| Lithocarpus dealbatus | Fagaceae | Not Specified | |
| Ocimum sanctum (Tulsi) | Lamiaceae | Not Specified | |
| Abrus precatorius | Fabaceae | Cotyledons | |
| Cirsium rhinoceros | Asteraceae | Not Specified | |
| Cirsium vulgare | Asteraceae | Leaves |
Extraction and Purification Methodologies
The isolation of this compound from its natural sources involves a multi-step process encompassing initial extraction, concentration, and subsequent purification. The choice of method depends on factors such as the plant matrix, desired purity, and scale of operation.
Conventional and modern extraction techniques have been applied to obtain crude extracts rich in this compound.
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Solvent Extraction (Maceration/Reflux): This is the most common approach. Ethanol-water mixtures are frequently used due to their efficiency in extracting flavonoids. Heat-reflux extraction has been shown to be particularly effective for obtaining high recoveries of phenolic compounds from Cirsium species.
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency and yield compared to traditional maceration.
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent. It is highly selective and can yield clean extracts, though it may require optimization for polar compounds like flavonoid glycosides.
The following table summarizes quantitative data related to various extraction methodologies for flavonoids from relevant plant families.
| Plant Source | Extraction Method | Solvent(s) | Key Parameters | Purity / Yield | Reference(s) |
| Microtea debilis | Maceration | Ethanol/Water (70/30, v/v) | Room temp, 7 hours | Not specified in extract | |
| Cirsium vulgare | Heat-Reflux | 50% Ethanol | 1.5 hours | Yields (mg/g): Chlorogenic acid (13.1), Apigenin-7-O-glucoside (9.9) | |
| Milk Thistle | UAE | 40% (w/w) Glycerol | 80 °C, 60 min | Yield: ~10.93 mg/g Silymarin |
Crude extracts typically contain a complex mixture of compounds. High-purity this compound is obtained through one or more chromatographic steps.
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Solid-Phase Extraction (SPE): Often used as an initial clean-up step. For instance, silica-based cartridges can be used to remove pigments and other non-polar impurities from the crude extract.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): A widely used technique for isolating and purifying natural products with high efficiency and resolution. It is the method of choice for obtaining high-purity this compound.
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Macroporous Resin Chromatography: This technique is effective for the enrichment of flavonoids from dilute extracts before further purification by methods like prep-HPLC.
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High-Speed Counter-Current Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that has proven successful for the isolation and purification of various natural products, including flavonoids and coumarins.
Experimental Protocols
This protocol is adapted from the methodology described for the isolation of this compound for lipolytic activity studies.
A. Extraction
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Dry the plant material of Microtea debilis and grind it into a fine powder.
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Macerate the powder in an ethanol/water (70/30, v/v) solution at a concentration of 10 g of powder per 100 mL of solvent.
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Perform the extraction at room temperature under continuous agitation for 7 hours.
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Filter the crude extract sequentially through a nylon mesh, paper filters (e.g., Whatman, 11 µm porosity), and finally a cellulose acetate filter (0.2 µm porosity) to clarify.
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Store the clarified extract at 4°C.
B. Discoloration and Solid-Phase Extraction (SPE)
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Pre-condition a silica SPE cartridge (e.g., 10 g) with 60 mL of cyclohexane.
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Load 10 mL of the crude extract onto the cartridge.
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Elute pigments and non-polar compounds with 100 mL of cyclohexane.
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Elute the polar fraction containing this compound with 100 mL of methanol.
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Collect the methanolic fraction and evaporate the solvent using a rotary evaporator.
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Re-dissolve the dried residue in 0.5 mL of a water/acetonitrile (70/30, v/v) solution.
C. Purification by Preparative HPLC
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System: Preparative HPLC with UV detection.
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Column: C18 reverse-phase column (e.g., 100-RP18 Lichrospher, 250 x 4 mm, 5 µm particle size).
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Mobile Phase: Isocratic elution with water/acetonitrile (70/30, v/v).
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Flow Rate: 30 mL/min.
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Detection: UV at 254 nm.
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Inject the concentrated sample from the SPE step.
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Monitor the chromatogram and collect the fractions corresponding to the this compound peak (retention time approx. 4.5 min under these conditions).
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Pool the collected fractions, remove the acetonitrile by evaporation, and freeze-dry the remaining aqueous portion to obtain pure this compound powder.
References
- 1. This compound | C23H24O11 | CID 159460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Current State of Knowledge in Biological Properties of Cirsimaritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Current State of Knowledge in Biological Properties of Cirsimaritin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Pharmacological Properties of Cirsimarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirsimarin, a flavone glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's core pharmacological properties, with a focus on its anti-inflammatory, anti-cancer, anti-lipogenic, cardiovascular, and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways influenced by this compound. It is important to note that much of the available research has been conducted on this compound's aglycone, Cirsimaritin, and this guide will clearly distinguish between the two where the data allows. Oral administration of this compound leads to its metabolism into Cirsimaritin, which is then available to exert its systemic effects.
Introduction
This compound (5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one) is a naturally occurring flavone glycoside found in various medicinal plants, including those from the Cirsium and Microtea genera.[1] Traditional medicine has long utilized plants containing this compound for a variety of ailments, prompting modern scientific investigation into its specific bioactive properties. This guide serves as a technical resource for researchers and professionals in drug development, consolidating the current knowledge on the pharmacological profile of this compound and its active metabolite, Cirsimaritin.
Anti-inflammatory Properties
This compound and its aglycone, Cirsimaritin, have demonstrated significant anti-inflammatory effects. These properties are primarily attributed to the downregulation of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 | Reference |
| Cirsimaritin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 7.47 µg/mL | [2] |
Experimental Protocols
2.2.1. In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is a standard method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
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Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Cirsimaritin. The cells are pre-incubated for 1 hour.
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Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
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Incubation: The plates are incubated for an additional 24 hours.
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Nitrite Measurement (Griess Assay):
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After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
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100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
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The plate is incubated at room temperature for 10 minutes.
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The absorbance is measured at 540 nm using a microplate reader.
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The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[3][4]
2.2.2. In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.
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Animals: Male Wistar rats (150-200 g) are used.
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Treatment: Animals are divided into groups. The test groups receive intraperitoneal (i.p.) injections of this compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (5 mg/kg, i.p.).
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Induction of Edema: Thirty minutes after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
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Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.[5]
Signaling Pathways
This compound and Cirsimaritin exert their anti-inflammatory effects by modulating several key signaling pathways. One of the primary mechanisms is the inhibition of the JAK/STAT and IRF-3 pathways. Cirsimaritin has also been shown to suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory subunit, IκBα. Furthermore, it inhibits the phosphorylation of Akt and the activation of transcription factors c-fos and STAT3.
Workflow for Investigating Anti-inflammatory Signaling Pathways of this compound
Caption: Workflow for elucidating this compound's anti-inflammatory mechanisms.
Anti-Cancer Properties
Cirsimaritin, the aglycone of this compound, has demonstrated cytotoxic effects against various cancer cell lines. Its mechanisms of action involve the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Cirsimaritin | HCT-116 | Colon Carcinoma | 24.70 µg/mL | |
| This compound | MCF-7 | Breast Adenocarcinoma | > 40 µM (decreased viability) |
Experimental Protocols
3.2.1. In Vitro Cytotoxicity Assay (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability.
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Cell Culture: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media and conditions.
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Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
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Treatment: Cells are treated with various concentrations of this compound or Cirsimaritin for 24 to 72 hours.
-
XTT Reagent Addition: The XTT labeling mixture is added to each well and the plates are incubated for 4 hours at 37°C.
-
Absorbance Measurement: The formation of formazan is quantified by measuring the absorbance at 450 nm with a reference wavelength of 650 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Signaling Pathways
The anticancer mechanisms of Cirsimaritin involve the induction of apoptosis, modulation of the Akt signaling pathway, and effects on cAMP/PKA signaling. In HCT-116 cells, Cirsimaritin has been shown to induce apoptosis and increase the generation of reactive oxygen species (ROS). It also causes cell cycle arrest at the G2/M phase. In MCF-7 cells, this compound has been found to negatively modulate genes associated with cell proliferation (CCND1, CCNA2, CDK2, CDK4) and cell death (BCL-XL, BAX, CASP9, BIRC5).
Proposed Anti-Cancer Signaling Pathway of this compound/Cirsimaritin
Caption: Putative signaling pathways affected by this compound in cancer cells.
Anti-Lipogenic Properties
This compound has demonstrated potent anti-lipogenic effects, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.
Quantitative Data: Anti-Lipogenic Activity
| Compound | Assay | System | IC50 | Reference |
| This compound | Lipogenesis Inhibition | Isolated Rat Adipocytes | 1.28 ± 0.04 µM |
Experimental Protocols
4.2.1. In Vitro Lipogenesis Assay in Isolated Rat Adipocytes
This protocol measures the synthesis of new lipids in fat cells.
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Adipocyte Isolation: Epididymal fat pads are removed from rats and digested with collagenase to isolate adipocytes.
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Pre-incubation: Isolated adipocytes are pre-incubated with various concentrations of this compound for 1 hour.
-
Lipogenesis Measurement: [1-14C]-acetate is added to the adipocyte suspension, and the cells are incubated to allow for the incorporation of the radiolabel into newly synthesized lipids.
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Lipid Extraction: Total lipids are extracted from the adipocytes.
-
Scintillation Counting: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect of this compound on lipogenesis is calculated, and the IC50 value is determined.
Cardiovascular Properties
This compound exhibits cardiovascular effects, primarily through its interaction with adenosine receptors.
Quantitative Data: Cardiovascular Activity
| Compound | Receptor | Assay | Ki | Reference |
| This compound | Adenosine A2 Receptor | Radioligand Binding | 6.5 ± 0.3 µM |
Experimental Protocols
5.2.1. Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes expressing the target adenosine receptor subtype (e.g., from rat striatum for A2 receptors) are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]NECA for A2 receptors) and various concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The radioactivity of the filters (representing the bound radioligand) is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of radioligand binding by the test compound is used to calculate the Ki value.
5.2.2. Vasodilation Assay in Isolated Rat Aorta
This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessels.
-
Aortic Ring Preparation: The thoracic aorta is excised from a rat and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine or KCl.
-
Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The changes in isometric tension are recorded.
-
Data Analysis: The vasorelaxant effect is expressed as a percentage of the pre-contraction, and the EC50 value is determined.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.
Quantitative Data: Pharmacokinetics
| Compound | Administration | Species | Key Parameters | Reference |
| This compound | Intravenous (1 mg/kg) | Rat | t1/2: 1.1 ± 0.4 h; AUC(0-t): 1068.2 ± 359.2 ng/mL·h | |
| This compound (metabolized to Cirsimaritin) | Oral (8 mg/kg) | Rat | Plasma [Cirsimaritin] at 2h: 0.126 ± 0.04 µM |
Summary of Pharmacokinetic Properties
Following intravenous administration in rats, this compound is rapidly eliminated from the plasma. After oral administration, this compound itself is not detected in the plasma or urine; instead, its aglycone, Cirsimaritin, and glucuronides of Cirsimaritin are found. This indicates that this compound is likely metabolized in the gastrointestinal tract and/or liver to Cirsimaritin, which is then absorbed and exerts systemic effects. The oral bioavailability of many flavonoids, including those related to this compound, is generally low due to poor water solubility and extensive first-pass metabolism.
Metabolic Conversion of this compound
Caption: Metabolic fate of orally administered this compound.
Other Pharmacological Properties
Antiviral Activity
Cirsimaritin has been shown to inhibit the replication of influenza A virus strains H1N1 and H3N2 in vitro, with IC50 values ranging from 5.8 to 11.1 µg/mL. The proposed mechanism involves the downregulation of the NF-κB signal transduction pathway.
Neuroprotective Effects
While specific studies on the neuroprotective effects of this compound are limited, related flavonoids have shown promise in this area. Experimental protocols to evaluate neuroprotection often involve neuronal cell lines like SH-SY5Y.
7.2.1. Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium.
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Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Cells are pre-treated with various concentrations of the test compound before the addition of the neurotoxin.
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Cell Viability Assessment: Cell viability is measured using assays like the MTT assay.
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Data Analysis: The ability of the compound to protect the cells from the neurotoxin-induced cell death is quantified.
Conclusion
This compound and its active metabolite, Cirsimaritin, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-lipogenic, cardiovascular, and potential antiviral and neuroprotective effects. The primary mechanisms of action involve the modulation of key signaling pathways such as JAK/STAT, NF-κB, and Akt. While much of the quantitative data and mechanistic insights are derived from studies on Cirsimaritin, the understanding that this compound serves as a prodrug to Cirsimaritin following oral administration is crucial for its therapeutic development. Further research is warranted to fully elucidate the specific pharmacological profile of this compound, including more detailed dose-response studies, comprehensive pharmacokinetic and pharmacodynamic modeling, and direct comparative studies with its aglycone. This will be essential for translating the promising preclinical findings into potential clinical applications.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cirsimarin: A Technical Guide to its Antagonism of the Adenosine A1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimarin is a flavone glycoside, specifically cirsimaritin 4'-O-glucoside, isolated from the plant Microtea debilis.[1] Through bioassay-guided fractionation, this compound has been identified as an active ligand for the adenosine A1 receptor.[1][2] Extensive in-vitro and in-vivo studies have characterized this compound as a competitive antagonist at this receptor.[1][3] Its action as an adenosine A1 antagonist may explain the traditional use of Microtea debilis in Suriname for treating "proteinuria". This document provides a detailed technical overview of this compound's interaction with the adenosine A1 receptor, summarizing all available quantitative data, experimental protocols, and relevant signaling pathways.
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor (A1R) is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an endogenous agonist like adenosine, the A1R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates various downstream cellular processes.
References
- 1. Adenosine-1 active ligands: this compound, a flavone glycoside from Microtea debilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound and cirsimaritin, flavonoids of Microtea debilis (Phytolaccaceae) with adenosine antagonistic properties in rats: leads for new therapeutics in acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of Cirsimarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirsimarin, a flavone glucoside, has demonstrated notable anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key inflammatory mediators and signaling pathways. Experimental evidence points to its ability to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanisms of action involve the modulation of critical signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), interferon regulatory factor 3 (IRF-3), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. This document details the experimental protocols for assessing these anti-inflammatory effects and presents available data to support further research and development of this compound as a potential therapeutic agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), produces a variety of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6. The production of these mediators is tightly regulated by intricate intracellular signaling networks.
This compound is a flavone glycoside that has been isolated from several medicinal plants. Emerging research has highlighted its potential as an anti-inflammatory agent. This guide synthesizes the available in vitro data on this compound's anti-inflammatory effects, providing researchers and drug development professionals with a detailed resource on its mechanisms of action and the methodologies used to evaluate them.
Effects on Pro-inflammatory Mediators
This compound has been shown to concentration-dependently inhibit the production of key pro-inflammatory mediators in LPS-stimulated macrophages.[1]
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
This compound has demonstrated significant inhibitory effects on the production of NO and PGE2 in in vitro models.[1] This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.[1]
Inhibition of Pro-inflammatory Cytokines
The production of pro-inflammatory cytokines is a hallmark of the inflammatory response. This compound has been found to suppress the production and mRNA expression of TNF-α and IL-6 in LPS-stimulated RAW 264.7 and bone marrow-derived macrophages.[1]
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages
| Mediator | Cell Line | Effect of this compound | Reference |
| Nitric Oxide (NO) | RAW 264.7 | Concentration-dependent inhibition | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | Concentration-dependent inhibition | |
| inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | Downregulation of protein and mRNA expression | |
| Cyclooxygenase-2 (COX-2) | RAW 264.7 | Downregulation of protein and mRNA expression | |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7, BMDM | Suppression of production and mRNA expression | |
| Interleukin-6 (IL-6) | RAW 264.7, BMDM | Suppression of production and mRNA expression |
Note: BMDM - Bone Marrow-Derived Macrophages. Specific IC50 values for this compound are not available in the cited literature.
Table 2: Anti-inflammatory Activity of Cirsimaritin (Aglycone of this compound) in LPS-stimulated RAW 264.7 Cells
| Mediator | IC50 (µM) | Reference |
| Nitric Oxide (NO) | Not explicitly stated, but showed concentration-dependent inhibition | |
| Tumor Necrosis Factor-alpha (TNF-α) | Not explicitly stated, but showed concentration-dependent inhibition | |
| Interleukin-6 (IL-6) | Not explicitly stated, but showed concentration-dependent inhibition |
Disclaimer: The data in Table 2 is for Cirsimaritin, the aglycone of this compound. While structurally related, the bioactivities may differ.
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are activated in response to inflammatory stimuli.
JAK/STAT and IRF-3 Signaling Pathway
Studies have shown that this compound down-regulates the phosphorylation of Janus kinase (JAK) and signal transducer and activator of transcriptions (STATs) in LPS-stimulated macrophages. It also inhibits the nuclear translocation of interferon regulatory factor (IRF)-3. This pathway is crucial for the production of type I interferons and other inflammatory mediators.
Caption: this compound inhibits the JAK/STAT and IRF-3 signaling pathways.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of inflammation. While direct evidence for this compound's effect on NF-κB is still emerging, studies on its aglycone, Cirsimaritin, show inhibition of IκBα phosphorylation and degradation, which are key steps in NF-κB activation. Cirsimaritin also suppresses the phosphorylation of Akt and the activation of transcription factors c-fos and STAT3. Furthermore, this compound has been shown to down-regulate the phosphorylation of p38 MAPK.
Caption: this compound modulates the NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro anti-inflammatory effects.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7, are commonly used for in vitro inflammation studies.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine ELISAs, and 6-well plates or 100 mm dishes for Western blotting and RNA extraction) at a density that allows for optimal growth and response to stimuli.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours) before inducing inflammation.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to elicit a robust inflammatory response (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for a designated period depending on the endpoint being measured (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for a period that allows for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant after the incubation period.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature in the dark for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Cytokine and PGE2 Quantification (ELISA)
-
Collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α, IL-6, or PGE2 according to the manufacturer's instructions for the specific ELISA kit.
-
Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a conjugated secondary antibody (e.g., streptavidin-HRP), and a substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokine or PGE2 based on a standard curve.
Western Blot Analysis
This technique is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of signaling proteins.
-
Protein Extraction: Lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-JAK, anti-phospho-STAT, anti-phospho-p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound is a potent inhibitor of key inflammatory pathways and mediators. Its ability to modulate the JAK/STAT, IRF-3, and MAPK signaling pathways provides a molecular basis for its observed anti-inflammatory effects. However, to advance the development of this compound as a therapeutic candidate, further research is warranted. Specifically, future studies should focus on:
-
Quantitative Analysis: Determining the precise IC50 values of this compound for the inhibition of various inflammatory mediators.
-
Broader Signaling Profile: A more comprehensive investigation into its effects on the NF-κB pathway and other relevant signaling cascades.
-
In Vivo Studies: Validating the in vitro findings in animal models of inflammatory diseases.
-
Structure-Activity Relationship: Comparing the activity of this compound with its aglycone, Cirsimaritin, and other related flavonoids to understand the structural determinants of its anti-inflammatory potency.
This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of the therapeutic potential of this compound. The detailed protocols and summarized data are intended to facilitate the design of future experiments and accelerate the translation of these promising in vitro findings.
References
Unveiling the Anti-Lipogenic Potential of Cirsimarin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the anti-lipogenic activity of cirsimarin, a naturally occurring flavonoid, in adipocytes. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent for obesity and related metabolic disorders. Herein, we consolidate the current understanding of this compound's effects on lipid accumulation, detail the experimental protocols for its study, and visualize the putative signaling pathways involved.
Executive Summary
This compound has demonstrated significant anti-lipogenic properties both in vivo and in vitro. Studies in animal models have shown a reduction in intra-abdominal fat deposition, while cellular assays have established its ability to inhibit lipid accumulation in adipocytes. The primary mechanism appears to be the inhibition of lipogenesis rather than the stimulation of lipolysis. This guide will delve into the quantitative data supporting these findings and the molecular pathways that likely mediate these effects, providing a solid foundation for future research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the anti-lipogenic activity of this compound.
Table 1: In Vivo Effects of this compound on Adipose Tissue in Mice [1]
| Treatment Group | Dose (mg/kg/day) | Retroperitoneal Fat Pad Weight Reduction (%) | Epididymal Fat Pad Weight Reduction (%) | Adipose Cell Diameter Reduction (%) | Adipose Cell Volume Decrease (%) |
| This compound | 25 | 29 | 25 | 5 | 14 |
| This compound | 50 | 37 | 28 | 8 | 35 |
Table 2: In Vitro Inhibitory Effect of this compound on Lipogenesis
| Cell Type | Assay | IC50 (µM) | Reference |
| Isolated Rat Adipocytes | [14C]-Acetate Incorporation | 1.28 ± 0.04 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-lipogenic activity of this compound.
Cell Culture and Differentiation of 3T3-L1 Preadipocytes
The 3T3-L1 cell line is a well-established model for studying adipogenesis.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: To induce differentiation into mature adipocytes, post-confluent 3T3-L1 cells (day 0) are treated with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.
-
Maintenance: From day 2 onwards, the medium is replaced every 2 days with DMEM containing 10% FBS and 10 µg/mL insulin. Mature adipocytes are typically observed by day 8-10, characterized by the accumulation of lipid droplets.[3][4][5]
Oil Red O Staining for Lipid Accumulation
Oil Red O staining is a qualitative and quantitative method to assess intracellular lipid accumulation.
-
Preparation: Differentiated 3T3-L1 adipocytes in a multi-well plate are washed twice with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed with 10% formalin in PBS for at least 1 hour at room temperature.
-
Washing: The formalin is removed, and the cells are washed with 60% isopropanol.
-
Staining: The wells are completely dried, and Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) is added to cover the cell monolayer for 10 minutes.
-
Destaining and Visualization: The staining solution is removed, and the cells are washed four times with distilled water. The stained lipid droplets can be visualized under a microscope.
-
Quantification: To quantify the lipid accumulation, the stained lipid is eluted with 100% isopropanol for 10 minutes, and the absorbance of the eluate is measured at 490-520 nm.
Lipogenesis Assay using [14C]-Acetate Incorporation
This assay measures the rate of de novo lipogenesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.
-
Cell Preparation: Isolated primary adipocytes or differentiated 3T3-L1 adipocytes are washed and resuspended in Krebs-Ringer bicarbonate buffer (KRBB) containing 1% bovine serum albumin (BSA).
-
Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Lipogenesis Induction: Lipogenesis is initiated by the addition of [1-14C]-acetate (final concentration 0.5 µCi/mL) and glucose (final concentration 5 mM).
-
Incubation: The cells are incubated for 2 hours at 37°C with gentle shaking.
-
Lipid Extraction: The reaction is stopped by adding Dole's reagent (isopropanol:heptane:H2SO4, 40:10:1). The lipids are extracted into the heptane phase.
-
Scintillation Counting: An aliquot of the heptane phase is transferred to a scintillation vial, the solvent is evaporated, and the radioactivity is measured using a liquid scintillation counter.
Western Blot Analysis for Protein Expression
Western blotting is used to determine the expression levels of key proteins involved in adipogenesis and signaling pathways.
-
Protein Extraction: Adipocytes treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, p-AMPK, AMPK, p-ERK, ERK).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the anti-lipogenic activity of this compound.
Proposed Signaling Pathway of this compound's Anti-Lipogenic Action
References
- 1. Item - Oil Red O staining in 3T3-L1 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Rosmarinic acid suppresses adipogenesis, lipolysis in 3T3-L1 adipocytes, lipopolysaccharide-stimulated tumor necrosis factor-α secretion in macrophages, and inflammatory mediators in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Cirsimarin in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cirsimarin, a flavone found in various plants, has emerged as a promising candidate in anticancer research. This technical guide provides a comprehensive overview of the current understanding of this compound's potential in combating breast cancer cells, with a focus on its effects on cell viability, proliferation, migration, invasion, and the underlying molecular mechanisms. The information presented herein is a synthesis of available scientific literature, intended to facilitate further research and drug development efforts in this area.
Effects on Breast Cancer Cell Viability and Proliferation
This compound has demonstrated significant inhibitory effects on the viability and proliferation of breast cancer cells. In a key study involving the MCF-7 human breast cancer cell line, this compound was shown to decrease cell viability at concentrations starting from 40 μM, with the tested range being 10 to 320 μM[1][2].
Quantitative Data Summary
| Cell Line | Assay | Concentration Range (μM) | Effect | Reference |
| MCF-7 | Resazurin Assay | 10 - 320 | Decreased cell viability starting from 40 μM | [1][2] |
| MCF-7 | Colony Formation Assay | ≥ 40 μM | Decreased colony formation | [1] |
Further research is required to establish definitive IC50 values for this compound in various breast cancer cell lines.
Induction of Cell Death
Evidence suggests that this compound induces cell death in breast cancer cells. In 3D spheroid models of MCF-7 cells, this compound at concentrations of 40 μM and above induced cell death. The exact mechanism of cell death (e.g., apoptosis, necrosis) requires further detailed investigation.
Inhibition of Migration and Invasion
A critical aspect of cancer progression is the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. This compound has shown potential in inhibiting these processes in MCF-7 breast cancer cells.
Experimental Observations
| Assay | Cell Model | Effect of this compound (≥ 40 μM) | Reference |
| Wound Healing Assay | 2D MCF-7 monolayer | Decreased horizontal migration | |
| Transwell Invasion Assay | 2D MCF-7 cells | Decreased invasion | |
| ECM® Gel Migration Assay | 3D MCF-7 spheroids | Diminished cell migration |
Molecular Mechanisms of Action
The anticancer effects of this compound in breast cancer cells appear to be mediated through the modulation of multiple genes involved in key cellular processes such as cell cycle regulation, apoptosis, and metastasis.
Gene Expression Modulation
A study on 3D spheroids of MCF-7 cells revealed that this compound negatively modulates the expression of several crucial genes:
| Cellular Process | Downregulated Genes |
| Cell Proliferation | CCND1, CCNA2, CDK2, CDK4, TNF |
| Apoptosis | BCL-XL, BAX, CASP9, BIRC5 |
| Migration/Invasion | MMP9, MMP11 |
The downregulation of cyclin (CCND1, CCNA2) and cyclin-dependent kinase (CDK2, CDK4) genes suggests that this compound may induce cell cycle arrest. The modulation of apoptosis-related genes (BCL-XL, BAX, CASP9, BIRC5) points towards the induction of programmed cell death. Furthermore, the decreased expression of matrix metalloproteinases (MMP9, MMP11) is consistent with the observed inhibition of cell migration and invasion.
Signaling Pathways
Based on the modulated genes, several signaling pathways are likely implicated in this compound's mechanism of action. The downregulation of cyclins and CDKs points to the inhibition of the Cell Cycle signaling pathway . The changes in BCL-XL, BAX, and CASP9 expression suggest the involvement of the intrinsic Apoptosis signaling pathway . The reduction in MMP expression may be linked to the downregulation of the TNF signaling pathway , which is known to influence metastasis.
Diagrams of Postulated Signaling Pathways and Experimental Workflows
Experimental workflow for assessing this compound's effect on cell viability.
Postulated signaling pathway for this compound-induced cell cycle arrest.
Postulated signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Detailed experimental protocols for the assays mentioned are provided below as a reference for researchers. These are generalized protocols and may require optimization based on specific experimental conditions.
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80, 160, 320 μM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm excitation and 590 nm emission for fluorescence).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Colony Formation Assay
-
Cell Seeding: Seed a low density of MCF-7 cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Replace the medium with fresh medium containing the treatment every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Express the results as the percentage of colony formation relative to the vehicle control.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed MCF-7 cells in serum-free medium in the upper chamber of the Transwell insert.
-
Treatment: Add different concentrations of this compound or a vehicle control to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Cell Counting: Count the number of invaded cells in several microscopic fields.
-
Data Analysis: Express the results as the number of invaded cells per field or as a percentage of the control.
Gene Expression Analysis (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat MCF-7 cells with this compound. After the desired incubation time, harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for the target genes (e.g., CCND1, BAX, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Future Directions and Conclusion
The current body of evidence strongly suggests that this compound possesses anticancer potential against breast cancer cells, particularly the MCF-7 cell line. Its ability to inhibit cell proliferation, migration, and invasion, coupled with its modulatory effects on key cancer-related genes, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Determining the IC50 values of this compound in a broader panel of breast cancer cell lines, including triple-negative and HER2-positive subtypes.
-
Elucidating the precise mechanisms of this compound-induced cell death.
-
Conducting in-depth studies to confirm the signaling pathways affected by this compound using techniques such as Western blotting to analyze protein expression and phosphorylation status.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of breast cancer.
References
Cirsimarin: A Technical Guide on Structure-Activity Relationships for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimarin, a flavone glycoside, has emerged as a compound of significant interest in the field of drug discovery due to its diverse pharmacological activities. Structurally, it is the 4'-O-glucoside of cirsimaritin (5,7-dihydroxy-6-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one). Found in various medicinal plants, including those from the Cirsium and Microtea genera, this compound has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antilipogenic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound, with a focus on its core biological activities. This document aims to serve as a resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
While specific SAR studies on a broad range of this compound derivatives are limited in the current literature, this guide will infer potential relationships based on the known activities of its aglycone, cirsimaritin, and the general principles of flavonoid and coumarin SAR.
Chemical Structure
This compound is a flavone glycoside with the following chemical structure:
-
Core Flavone Structure: A C6-C3-C6 skeleton.
-
Substituents on the A-ring: A hydroxyl group at position 5 and a methoxy group at position 6.
-
Substituent on the B-ring: A glucose moiety attached via an O-glycosidic bond at the 4' position.
The aglycone form, cirsimaritin, lacks the glucose moiety at the 4' position. The presence and position of these functional groups are crucial determinants of its biological activity.
Structure-Activity Relationship (SAR)
Due to a lack of extensive research on synthetic analogs of this compound, the SAR is primarily inferred from studies on its aglycone, cirsimaritin, and general knowledge of flavonoid SAR.
Anticancer Activity
The anticancer activity of flavonoids is influenced by the number and position of hydroxyl and methoxy groups on the aromatic rings. Studies on various flavones suggest that hydroxylation at specific positions can enhance cytotoxic effects. For instance, the presence of hydroxyl groups at the 3' and 4' positions of the B-ring is often associated with increased anti-inflammatory and anticancer activity.[3]
The glycosylation pattern also plays a significant role. Generally, the aglycone form of a flavonoid is more potent than its glycosylated counterpart, as the bulky sugar moiety can hinder interaction with molecular targets.[4] This is supported by the observation that deglycosylation of flavones increases their anti-inflammatory activity and absorption. Therefore, it is plausible that cirsimaritin, the aglycone of this compound, exhibits stronger direct anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory effects of flavones are also heavily dependent on their substitution patterns. Key structural features for the anti-inflammatory activity of flavones include:
-
C2-C3 Double Bond: This feature, present in this compound, contributes to the planarity of the molecule and is generally associated with enhanced anti-inflammatory activity.
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical. Specifically, hydroxyl groups at the 3' and 4' positions of the B-ring are known to promote anti-inflammatory effects. This compound itself has a glycosylated hydroxyl group at the 4' position, which may modulate its activity compared to its aglycone.
-
Methoxy Groups: Methoxy groups can influence the lipophilicity and metabolic stability of the compound, thereby affecting its bioavailability and activity. The methoxy group at the 6-position of this compound is a key structural feature.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the biological activities of cirsimaritin, the aglycone of this compound. This data provides a baseline for understanding the potency of the core flavone structure.
| Compound | Activity | Assay/Cell Line | IC₅₀/EC₅₀ | Reference |
| Cirsimaritin | Anticancer | NCIH-520 (Lung Squamous Carcinoma) | 23.29 µM | |
| Cirsimaritin | Anticancer | HCT-116 (Colon Carcinoma) | 24.70 µg/mL | |
| Cirsimaritin | Anticancer | MCF-7 (Breast Cancer) | 3.25 µg/mL | |
| Cirsimaritin | Anticancer | PC-3 (Prostate Cancer) | 4.3 µg/mL | |
| Cirsimaritin | Antioxidant | DPPH Radical Scavenging | 55.9 µM | |
| This compound | Antilipogenic | Isolated Adipocytes | 1.28 µM |
Key Signaling Pathways and Mechanisms of Action
This compound and its aglycone, cirsimaritin, have been shown to modulate several key signaling pathways implicated in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Cirsimaritin has been reported to inhibit the NF-κB signaling pathway, which is a key mechanism for its anti-inflammatory and anticancer effects.
References
- 1. The Current State of Knowledge in Biological Properties of Cirsimaritin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
Cirsimarin's Impact on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimarin, a flavone glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the effects of this compound on gene expression, with a particular focus on its anti-inflammatory and anti-cancer properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms underpinning this compound's biological activities. We will explore its influence on key signaling pathways, present quantitative gene expression data, and provide detailed experimental methodologies to facilitate further investigation.
Anti-inflammatory Effects of this compound
This compound has demonstrated potent anti-inflammatory effects, primarily through the modulation of gene expression in macrophages. When stimulated with lipopolysaccharide (LPS), macrophages initiate an inflammatory cascade, upregulating the expression of numerous pro-inflammatory genes. This compound effectively counteracts this response by targeting key signaling pathways and reducing the expression of inflammatory mediators.
Modulation of Pro-inflammatory Gene Expression
This compound has been shown to concentration-dependently inhibit the mRNA expression of several key pro-inflammatory genes in LPS-stimulated RAW 264.7 and bone marrow-derived macrophages. This inhibitory effect is crucial for its anti-inflammatory activity.[1]
| Target Gene | Cell Line | Treatment | Effect | Reference |
| iNOS | RAW 264.7 Macrophages | This compound + LPS | Concentration-dependent decrease in mRNA expression | [1] |
| COX-2 | RAW 264.7 Macrophages | This compound + LPS | Concentration-dependent decrease in mRNA expression | [1] |
| TNF-α | RAW 264.7 Macrophages | This compound + LPS | Concentration-dependent decrease in mRNA expression | [1] |
| IL-6 | RAW 264.7 Macrophages | This compound + LPS | Concentration-dependent decrease in mRNA expression | [1] |
Key Signaling Pathways in Macrophages
This compound exerts its anti-inflammatory effects by suppressing the JAK/STAT and IRF-3 signaling pathways in LPS-stimulated macrophages.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon LPS stimulation, this pathway is activated, leading to the transcription of pro-inflammatory genes. This compound intervenes by down-regulating the phosphorylation of JAK and STAT proteins, thereby inhibiting their activation and subsequent gene transcription.
IRF-3 Pathway
Interferon regulatory factor 3 (IRF-3) is a key transcription factor in the innate immune response to viral and bacterial infections. Following LPS stimulation, IRF-3 is phosphorylated and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes. This compound has been shown to inhibit the nuclear translocation of IRF-3, thus dampening the inflammatory response.
Anti-cancer Effects of this compound
This compound has also demonstrated significant anti-cancer properties, particularly in breast cancer models. Its mechanism of action involves the negative modulation of genes associated with cell proliferation, survival, and metastasis.
Modulation of Cancer-related Gene Expression in MCF-7 Cells
In studies using the MCF-7 human breast cancer cell line, this compound has been shown to negatively modulate the expression of a suite of genes critical for tumor progression. These effects were observed in both 2D and 3D cell culture models.
| Gene Category | Target Gene | Cell Line | Treatment | Effect | Reference |
| Cell Proliferation | CCND1 (Cyclin D1) | MCF-7 | This compound | Negative modulation | |
| CCNA2 (Cyclin A2) | MCF-7 | This compound | Negative modulation | ||
| CDK2 | MCF-7 | This compound | Negative modulation | ||
| CDK4 | MCF-7 | This compound | Negative modulation | ||
| TNF | MCF-7 | This compound | Negative modulation | ||
| Cell Death | BCL-XL | MCF-7 | This compound | Negative modulation | |
| BAX | MCF-7 | This compound | Negative modulation | ||
| CASP9 (Caspase 9) | MCF-7 | This compound | Negative modulation | ||
| BIRC5 (Survivin) | MCF-7 | This compound | Negative modulation | ||
| Metastasis | MMP9 | MCF-7 | This compound | Downregulation | |
| MMP11 | MCF-7 | This compound | Downregulation |
The negative modulation of cyclin-dependent kinases (CDKs) and survivin (BIRC5) by this compound is of particular interest, as inhibitors of these proteins are being explored as versatile anti-cancer drugs. Furthermore, the downregulation of Tumor Necrosis Factor (TNF) may be linked to the observed reduction in Matrix Metalloproteinase (MMP) 9 and 11 expression, contributing to the anti-migration and anti-invasion properties of this compound.
Experimental Protocols
To facilitate the replication and further exploration of this compound's effects on gene expression, detailed methodologies for key experiments are provided below.
Anti-inflammatory Gene Expression Analysis in Macrophages
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours).
-
2. RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit according to the manufacturer's protocol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using a real-time PCR system with SYBR Green chemistry.
-
Specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6) and a reference gene (e.g., GAPDH or β-actin) are used.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis is performed to verify the specificity of the amplified products.
4. Data Analysis:
-
The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
-
The expression levels of the target genes are normalized to the expression of the reference gene.
-
The results are expressed as fold change relative to the control group (LPS stimulation without this compound treatment).
Anti-cancer Gene Expression Analysis in Breast Cancer Cells
1. Cell Culture and Treatment:
-
Cell Line: MCF-7 human breast cancer cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% sodium pyruvate.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Cells are seeded in appropriate culture vessels.
-
Treat cells with various concentrations of this compound (e.g., 10 to 320 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
2. RNA Isolation and cDNA Synthesis:
-
Follow the same procedure as described for macrophages.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using specific primers for the target genes (CCND1, CCNA2, CDK2, CDK4, TNF, BCL-XL, BAX, CASP9, BIRC5, MMP9, MMP11) and a suitable reference gene.
4. Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.
Conclusion
This compound demonstrates significant potential as a therapeutic agent through its ability to modulate gene expression in both inflammatory and cancerous conditions. In macrophages, it effectively suppresses the expression of key pro-inflammatory genes by inhibiting the JAK/STAT and IRF-3 signaling pathways. In breast cancer cells, it negatively impacts genes crucial for proliferation, survival, and metastasis. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the nuanced molecular mechanisms of this compound and to explore its full therapeutic potential. Further studies focusing on obtaining more granular quantitative gene expression data will be invaluable in advancing our understanding of this promising natural compound.
References
Understanding the Bioavailability of Cirsimarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirsimarin, a flavone glycoside found in various medicinal plants, has garnered scientific interest for its potential therapeutic effects, including anti-inflammatory and antilipogenic properties. The efficacy of any bioactive compound is intrinsically linked to its bioavailability, which governs its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, with a focus on its pharmacokinetic profile. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and workflows to support further research and development. While intravenous pharmacokinetic data in preclinical models are available, a significant knowledge gap exists regarding its oral bioavailability, a critical parameter for clinical translation.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound has been primarily investigated through intravenous administration in rat models. These studies provide essential data on its distribution and elimination characteristics.
Quantitative Pharmacokinetic Parameters
A key study provides the following pharmacokinetic parameters for this compound following a 1 mg/kg intravenous administration in Sprague Dawley rats.[1][2]
| Parameter | Value (Mean ± SD) | Unit | Description |
| Dose | 1 | mg/kg | Intravenous administration |
| AUC(0-t) | 1068.2 ± 359.2 | ng/mL·h | Area under the plasma concentration-time curve from time 0 to the last measurable time point. |
| t1/2 | 1.1 ± 0.4 | h | Elimination half-life. |
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats[1][2]
The data indicates a relatively rapid elimination of this compound from the plasma in rats.[1]
Oral Bioavailability
Currently, there is a lack of published studies that have determined the absolute or relative oral bioavailability of this compound. One study noted that oral administration of this compound to mice led to a reduction in intra-abdominal fat, suggesting some degree of absorption from the gastrointestinal tract. However, this study did not provide pharmacokinetic data such as Cmax, Tmax, or AUC following oral dosing, which are necessary to quantify oral bioavailability. The absence of this data is a critical gap in understanding the potential of this compound as an orally administered therapeutic agent.
Experimental Protocols
This section details the methodologies employed in the key pharmacokinetic study of intravenous this compound administration in rats.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague Dawley rats (200–220 g) were used for the study. All experimental procedures were approved by the Animal Care Committee of Wenzhou Medical University.
-
Drug Administration: this compound was administered intravenously at a dose of 1 mg/kg.
-
Blood Sampling: Blood samples (150 μL) were collected from the tail vein at 0.083, 0.5, 1, 2, 3, 4, 6, and 8 hours post-administration into heparinized centrifuge tubes.
-
Plasma Preparation: Plasma was separated by centrifugation at 3000 rpm for 10 minutes and stored at –20°C until analysis.
Bioanalytical Method: UPLC-MS/MS
An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.
-
Sample Preparation:
-
50 μL of rat plasma was mixed with 150 μL of acetonitrile (containing 50 ng/mL of the internal standard, iridin).
-
The mixture was vortexed for 1.0 minute.
-
The sample was then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
100 μL of the supernatant was transferred to an LC-MS vial.
-
2 μL of the solution was injected into the UPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
This compound: m/z 477.1 → 315.1
-
Iridin (Internal Standard): m/z 497.1 → 315.1
-
-
-
Method Validation:
-
Linearity: The standard curve was linear over the concentration range of 1–3000 ng/mL.
-
Precision: The intra- and inter-day precision was less than 14%.
-
Accuracy: The accuracy ranged from 92.5% to 107.3%.
-
Recovery: The extraction recovery was greater than 84.2%.
-
Matrix Effect: The matrix effect was between 103.6% and 107.4%.
-
Factors Potentially Influencing this compound Bioavailability
While specific data on this compound is limited, the bioavailability of related flavonoids is known to be influenced by several factors:
-
Low Aqueous Solubility: As a flavonoid glycoside, this compound's solubility in aqueous environments like the gastrointestinal tract may be limited, potentially hindering its dissolution and subsequent absorption.
-
Intestinal Permeability: The ability of this compound to permeate the intestinal epithelium is a key determinant of its oral absorption. Studies on other flavonoids suggest that both passive diffusion and carrier-mediated transport can be involved. The lack of Caco-2 permeability data for this compound is a notable research gap.
-
First-Pass Metabolism: Flavonoids are often subject to extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation and sulfation. This can significantly reduce the amount of the parent compound reaching systemic circulation. In vitro metabolism studies using liver microsomes would be valuable to assess this compound's susceptibility to this phenomenon.
Biological Signaling Pathways
This compound has been shown to modulate specific inflammatory signaling pathways, which is relevant to its potential therapeutic applications.
Caption: this compound inhibits the LPS-induced inflammatory response by suppressing the JAK/STAT and IRF-3 signaling pathways.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound.
Caption: Workflow for the intravenous pharmacokinetic study of this compound in rats.
Conclusion and Future Directions
The available data provides a foundational understanding of the intravenous pharmacokinetics of this compound, demonstrating its relatively rapid elimination in a preclinical model. However, the lack of oral bioavailability data represents a significant hurdle for its development as a therapeutic agent. Future research should prioritize the following:
-
Oral Pharmacokinetic Studies: Conducting in vivo studies in relevant animal models to determine key oral bioavailability parameters (Cmax, Tmax, AUC, and F%).
-
In Vitro Permeability Assays: Utilizing Caco-2 cell monolayers to assess the intestinal permeability of this compound and elucidate its mechanism of absorption.
-
In Vitro Metabolism Studies: Employing human and rodent liver microsomes to investigate the extent of first-pass metabolism and identify the major metabolic pathways and enzymes involved.
-
Formulation Development: Exploring formulation strategies, such as nanoformulations or co-administration with bioavailability enhancers, to potentially improve the oral absorption of this compound.
Addressing these research gaps will be crucial in fully characterizing the bioavailability of this compound and determining its potential for clinical development.
References
- 1. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of this compound in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of this compound in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cirsimarin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of Cirsimarin in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
This compound is a bioactive flavonoid found in several medicinal plants, including Cirsium and Abrus species. It has demonstrated various pharmacological activities, including antioxidant and antilipogenic effects, making its accurate quantification crucial for research, quality control of herbal products, and pharmacokinetic studies.[1] This application note details a robust and reliable HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 10% B2-12 min: 10-90% B12-15 min: 90% B15-17 min: 90-10% B17-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm |
Preparation of Standard Solutions
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix.
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 20 mL of 70% ethanol and perform extraction using sonication or reflux.[3]
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Method Validation
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity of the HPLC Method for this compound
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 100 | y = 25432x + 1234 | > 0.999 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision).
Table 3: Precision of the HPLC Method for this compound
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 10 | < 2.0% | < 3.0% |
| 50 | < 1.5% | < 2.5% |
| 100 | < 1.0% | < 2.0% |
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix and the recovery was calculated.
Table 4: Accuracy of the HPLC Method for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 50 | 50.9 | 101.8 |
| 100 | 99.2 | 99.2 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.
Table 5: LOD and LOQ of the HPLC Method for this compound
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.1 |
| LOQ (S/N = 10) | 0.3 |
Experimental Workflow and Diagrams
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Method Validation
The relationship between the different validation parameters is illustrated in the following diagram.
References
- 1. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of this compound in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of this compound in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
In Vitro Cell Culture Assays for Cirsimarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cirsimarin
This compound is a flavone glucoside that has garnered significant interest in the scientific community for its potential therapeutic properties. Primarily isolated from plants like Cirsium japonicum and Microtea debilis, this bioactive compound has demonstrated notable anti-inflammatory and anti-cancer activities in various in vitro studies.[1] These properties make this compound a compelling candidate for further investigation in drug discovery and development. Its mechanism of action often involves the modulation of key cellular signaling pathways, including the JAK/STAT, NF-κB, and Akt pathways, which are critical in the pathogenesis of numerous diseases. This document provides detailed application notes and protocols for essential in vitro cell culture assays to evaluate the efficacy and mechanisms of this compound.
Data Presentation: Anti-Proliferative Activity of this compound
The anti-proliferative activity of this compound and its aglycone form, Cirsimaritin, has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. The IC50 values for this compound and Cirsimaritin are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cirsimaritin | COLO-205 | Colon Carcinoma | 13.1[2] |
| Cirsimaritin | HT-29 | Colon Carcinoma | Not specified |
| Cirsimaritin | AGS | Gastric Adenocarcinoma | Not specified |
| Cirsimaritin | SaOs-2 | Osteosarcoma | Not specified |
| Cirsimaritin | WEHI-164 | Murine Fibrosarcoma | Not specified |
| Cirsimaritin | MCF-7 | Breast Cancer | Not specified[3] |
| Cirsimaritin | PC-3 | Prostate Cancer | Not specified[3] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a significant role in immunity and cell proliferation.[4] this compound has been shown to suppress this pathway by down-regulating the phosphorylation of JAK and STAT proteins.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in many chronic inflammatory diseases and cancers. This compound has been shown to interfere with NF-κB activation.
Akt Signaling Pathway
The Akt (also known as Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. This compound has been suggested to modulate Akt signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.
Workflow:
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Workflow:
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion
The in vitro assays described in these application notes provide a robust framework for investigating the anti-cancer and anti-inflammatory properties of this compound. By employing these standardized protocols, researchers can obtain reliable and reproducible data on cell viability, apoptosis, and cell cycle progression. Furthermore, understanding the impact of this compound on key signaling pathways such as JAK/STAT, NF-κB, and Akt will provide crucial insights into its mechanism of action and facilitate its development as a potential therapeutic agent.
References
- 1. This compound, a flavone glucoside from the aerial part of Cirsium japonicum var. ussuriense (Regel) Kitam. ex Ohwi, suppresses the JAK/STAT and IRF-3 signaling pathway in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Current State of Knowledge in Biological Properties of Cirsimaritin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Cirsimarin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cirsimarin, a flavone glycoside, has garnered significant interest for its diverse pharmacological activities, including anti-lipogenic, hepatoprotective, anti-inflammatory, and potential anti-cancer effects. In vivo animal models are indispensable for evaluating the efficacy, safety, and pharmacokinetic profile of this compound, providing crucial data for its potential therapeutic applications. These application notes provide detailed protocols and summarized data from key in vivo studies to guide researchers in designing and executing their own experiments.
Anti-Obesity and Metabolic Studies
This compound has demonstrated potent anti-lipogenic effects, primarily by reducing intra-abdominal fat deposition. The most common animal model for these studies is the standard diet-fed mouse, which allows for the investigation of the compound's direct effects on fat accretion without the confounding factors of a high-fat diet-induced obesity model.
Data Presentation: Anti-Lipogenic Effects
| Animal Model | This compound Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference |
| Male CD1 Mice | 25 mg/kg/day | Intraperitoneal (i.p.) | 18 days | -29% reduction in retroperitoneal fat pad weight; -25% reduction in epididymal fat pad weight; -5% decrease in adipose cell diameter. | [1] |
| Male CD1 Mice | 50 mg/kg/day | Intraperitoneal (i.p.) | 18 days | -37% reduction in retroperitoneal fat pad weight; -28% reduction in epididymal fat pad weight; -8% decrease in adipose cell diameter. | [1] |
| Rats | 50 mg/kg | Direct Injection | Acute | Did not trigger lipolysis, suggesting the effect is not through direct lipolytic action in vivo. | [1] |
Experimental Protocol: Evaluation of Anti-Lipogenic Activity in Mice
This protocol is adapted from a study evaluating the effect of this compound on white adipose tissue in mice[1].
1. Animal Model:
-
Species: Male CD1 mice.
2. Acclimatization:
-
House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
3. Experimental Groups:
-
Control Group: Receives daily intraperitoneal (i.p.) injections of the vehicle (e.g., saline, DMSO solution).
-
This compound Group 1: Receives daily i.p. injections of this compound at 25 mg/kg body weight.
-
This compound Group 2: Receives daily i.p. injections of this compound at 50 mg/kg body weight.
4. Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer the assigned treatment daily via i.p. injection for a period of 18 days.
5. Endpoint Analysis (Day 18):
-
Euthanize mice following approved institutional guidelines.
-
Carefully dissect and weigh various fat pads, specifically the intra-abdominal (retroperitoneal, epididymal) and subcutaneous (inguinal) depots.
-
For cellularity measurements, fix a portion of the epididymal fat pad in osmium tetroxide.
-
Digest the fixed tissue with collagenase to isolate adipocytes.
-
Measure the diameter of isolated adipocytes using a microscope equipped with an eyepiece micrometer to calculate average cell volume.
Visualization: Anti-Lipogenic Study Workflow
Caption: Workflow for an 18-day anti-lipogenic study in mice.
Hepatoprotective Studies
This compound demonstrates significant protective effects against liver injury induced by toxins like carbon tetrachloride (CCl₄) or metabolic stress from a high-fat diet[2]. These models are crucial for understanding its potential in treating conditions like non-alcoholic fatty liver disease (NAFLD) and drug-induced hepatotoxicity.
Data Presentation: Hepatoprotective Effects
| Animal Model | Disease Inducer | This compound Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference |
| Male Wistar Rats | CCl₄ (1 mL/kg, i.p., twice weekly) | 80 mg/kg/day | Oral | 4 weeks | Significantly reversed CCl₄-induced elevations in ALT, AST, ALP, bilirubin, MDA, TNF-α, and IL-6. Restored levels of SOD, CAT, and GPx. | |
| Mice | High-Fat Diet (HFD) | Not Specified | Oral | Not Specified | Reduced severity of liver injury by inhibiting hepatic steatosis, oxidative stress, and inflammation. |
Experimental Protocol: CCl₄-Induced Hepatotoxicity in Rats
This protocol is based on a study investigating this compound's protective effects against CCl₄-induced liver damage in rats.
1. Animal Model:
-
Species: Male Wistar rats.
2. Acclimatization:
-
Acclimatize animals for one week under standard laboratory conditions with free access to food and water.
3. Experimental Groups (n=6 per group):
-
Control Group: Receives vehicle only.
-
This compound-Only Group: Receives this compound (80 mg/kg/day) orally.
-
CCl₄-Only Group: Receives CCl₄ (1 mL/kg of a 1:1 mixture with olive oil, i.p.) twice a week.
-
This compound + CCl₄ Group: Receives both CCl₄ as above and daily oral this compound (80 mg/kg).
4. Induction and Treatment:
-
Administer this compound or vehicle daily via oral gavage for four weeks.
-
Induce hepatotoxicity by injecting CCl₄ intraperitoneally twice a week for the four-week duration.
5. Sample Collection and Analysis (After 4 weeks):
-
Collect blood samples for serum analysis of liver function markers (ALT, AST, ALP, bilirubin, albumin, total protein).
-
Euthanize animals and collect liver tissue.
-
Use liver homogenates to assess:
-
Oxidative Stress Markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx).
-
Cytokines: TNF-α, IL-6, IL-4, IL-10 using ELISA kits.
-
Apoptotic Markers: Caspase-3 and Caspase-9 activity.
-
-
Fix a portion of the liver in formalin for histological examination (H&E staining).
-
Use another portion for molecular analysis (qPCR) to measure the expression of Nrf2, HO-1, and NF-κB p65.
Visualization: Hepatoprotective Signaling Pathways
Caption: this compound's hepatoprotective mechanism via Nrf2/HO-1 and NF-κB pathways.
Anti-Inflammatory Studies
While most detailed in vivo anti-inflammatory studies for this compound are yet to be published, in vitro work has identified key signaling pathways that are likely targets in animal models of inflammation. Studies on macrophages show that this compound can suppress inflammatory responses by inhibiting the JAK/STAT and IRF-3 signaling pathways. This provides a strong rationale for using models like lipopolysaccharide (LPS)-induced inflammation or carrageenan-induced paw edema.
Visualization: Potential Anti-Inflammatory Signaling
This diagram illustrates the pathways identified in vitro, which are prime targets for in vivo investigation.
References
- 1. This compound, a potent antilipogenic flavonoid, decreases fat deposition in mice intra-abdominal adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective effects of cirsimaritin against CCl4-induced oxidative stress, inflammation, and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cirsimarin Research in 2D and 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cirsimarin
This compound is a flavone glycoside that has demonstrated significant potential as an anticancer agent. Extracted from various medicinal plants, it has been shown to impede cancer cell proliferation, migration, and invasion. This document provides detailed application notes and experimental protocols for studying the effects of this compound in both traditional 2D monolayer and more physiologically relevant 3D spheroid cell culture models.
Mechanism of Action
This compound exerts its anticancer effects through the modulation of multiple cellular signaling pathways. In both 2D and 3D models of breast cancer (MCF-7 cells), this compound has been shown to negatively modulate genes associated with cell proliferation and survival.[1] Key among its mechanisms is the induction of apoptosis (programmed cell death) and the inhibition of pathways that promote tumor growth and metastasis.[1]
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its aglycone, Cirsimaritin, in various human cancer cell lines, providing a comparative view of its cytotoxic efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Cirsimaritin | HCT-116 | Colon Cancer | 24.70 (as µg/mL) | [2] |
| Silymarin | MCF-7 | Breast Cancer | 146 (24h), 98.83 (48h) | |
| Silymarin | HepG2 | Liver Cancer | 58.46 | [3] |
| Silymarin | A549 | Lung Cancer | 58 | |
| Silymarin | HCT-116 | Colon Cancer | 161 |
Note: Data for this compound was limited; therefore, data for the closely related compound Silymarin and the aglycone Cirsimaritin are included for comparative purposes. The original units have been retained as reported in the source.
Experimental Protocols
2D Cell Culture and Maintenance
Standard two-dimensional cell culture forms the basis for initial screening of anticancer compounds.
Protocol:
-
Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT-116) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to detach cells.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight before treating with various concentrations of this compound.
3D Spheroid Cell Culture
Three-dimensional spheroid models more accurately mimic the in vivo tumor microenvironment.
Protocol for MCF-7 Spheroid Formation:
-
Cell Preparation: Expand MCF-7 cells in 2D culture.
-
Seeding in Low-Attachment Plates: Seed 500 to 5000 cells per well in 200 µL of medium into U-bottom, low-attachment 96-well plates.
-
Centrifugation: Centrifuge the plates at 1000 RPM for 5 minutes to facilitate cell aggregation.
-
Incubation and Medium Change: Incubate the plates at 37°C and 5% CO2. Carefully replace half of the medium every two days.
-
Monitoring: Monitor spheroid formation and growth over time using an inverted microscope. Spheroids can typically be maintained for over 30 days.
Cell Viability Assessment: Resazurin Assay
This assay measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^6 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Reagent Addition: Add 10 µL of Resazurin solution (0.15 mg/mL in DPBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to form colonies, indicating long-term survival and proliferative capacity.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells) into a 6-well plate.
-
Treatment: Treat cells with this compound for 24 hours.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and glacial acetic acid (3:1) and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells).
Cell Migration and Invasion: Transwell Assay
This assay evaluates the migratory and invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface with crystal violet.
-
Quantification: Count the stained cells under a microscope.
Cell Migration: Wound Healing (Scratch) Assay
This method assesses collective cell migration.
Protocol:
-
Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove dislodged cells and add fresh medium with or without this compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of wound closure.
DNA Damage Assessment: Comet Assay
This assay detects DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose: Mix cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green) and visualize under a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by the length and intensity of the "comet tail" relative to the head.
Cell Death Assessment: Triple Staining Assay
This assay distinguishes between live, apoptotic, and necrotic cells.
Protocol using Fluorescein Diacetate (FDA), Propidium Iodide (PI), and Hoechst 33342:
-
Staining Solution Preparation: Prepare a staining cocktail containing FDA (stains live cells green), PI (stains dead cells red), and Hoechst 33342 (stains all nuclei blue).
-
Cell Staining: Add the staining solution to the cells (adherent or in suspension) and incubate for 5-15 minutes at room temperature in the dark.
-
Washing: Gently wash the cells with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for each dye.
-
Analysis:
-
Live cells: Green cytoplasm, blue nucleus.
-
Apoptotic cells: Condensed or fragmented blue nuclei, intact membrane (no red staining).
-
Necrotic/Late Apoptotic cells: Red nucleus, blue nucleus.
-
Signaling Pathways and Molecular Targets of this compound
This compound's anticancer activity is linked to its ability to modulate key signaling pathways involved in cell cycle progression, apoptosis, and metastasis.
Cell Cycle Regulation
This compound can induce cell cycle arrest by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs). Specifically, it has been shown to negatively modulate the genes CCND1 (Cyclin D1), CCNA2 (Cyclin A2), CDK2, and CDK4 in 3D spheroid models of MCF-7 cells.
Apoptosis Induction
This compound promotes apoptosis by altering the balance between pro-apoptotic and anti-apoptotic proteins. It downregulates the anti-apoptotic protein BCL-XL and upregulates the pro-apoptotic protein BAX. This leads to the activation of the caspase cascade, including CASP9 (Caspase-9), ultimately resulting in programmed cell death.
Anti-Metastatic Effects
This compound has been observed to decrease cell migration and invasion. This is partly attributed to the downregulation of Tumor Necrosis Factor (TNF), which in turn can lead to the reduced expression of matrix metalloproteinases (MMPs) like MMP9 and MMP11, enzymes crucial for breaking down the extracellular matrix during metastasis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anticancer effects of this compound using both 2D and 3D cell culture models.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Cirsimarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Cirsimarin, a naturally occurring flavone, using standard colorimetric and fluorometric cell viability assays. Detailed protocols for the MTT and Resazurin assays are provided, along with a summary of reported cytotoxic activities and an overview of the potential signaling pathways involved in this compound-induced cell death.
Quantitative Analysis of this compound Cytotoxicity
This compound has demonstrated antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. Below is a summary of reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | XTT | 24.70 µg/mL (~78.5 µM) | [1] |
| MCF-7 | Breast Adenocarcinoma | Resazurin | >40 µM | [2] |
| HT-29 | Colon Carcinoma | Not Specified | Antiproliferative Activity Observed | [3] |
| AGS | Gastric Adenocarcinoma | Not Specified | Antiproliferative Activity Observed | [3] |
| SaOs-2 | Osteosarcoma | Not Specified | Antiproliferative Activity Observed | [3] |
| WEHI-164 | Murine Fibrosarcoma | Not Specified | Antiproliferative Activity Observed | |
| PC-3 | Prostate Cancer | Not Specified | Antiproliferative Activity Observed |
Experimental Protocols
This section provides detailed, step-by-step protocols for two common cytotoxicity assays: the MTT assay and the Resazurin assay. These assays are fundamental for screening the cytotoxic effects of natural products like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells in medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Resazurin (AlamarBlue) Assay
The Resazurin assay is a fluorometric/colorimetric assay that also measures cell viability through metabolic activity. Viable cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin. The amount of Resorufin produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
Cell culture medium
-
96-well opaque-walled plates (for fluorescence measurement)
-
Multichannel pipette
-
Microplate reader with fluorescence capabilities
Protocol:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted this compound solutions to the wells. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add 10-20 µL of the Resazurin solution to each well.
-
Incubation for Reduction: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells after subtracting the background fluorescence from wells containing medium and Resazurin only.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action. Below are diagrams representing the experimental workflows and the potential signaling pathways affected by this compound.
Experimental Workflows
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Resazurin Cytotoxicity Assay.
Potential Signaling Pathways Modulated by this compound
This compound has been shown to induce antiproliferative and apoptotic effects through the modulation of several key signaling pathways. The diagrams below illustrate these potential mechanisms of action.
Caption: this compound's modulation of cell cycle and apoptosis.
Caption: Overview of signaling pathways modulated by this compound.
Disclaimer: These protocols and application notes are intended for research purposes only. Appropriate safety precautions should be taken when handling all chemical reagents and cell lines. It is recommended to optimize assay conditions for specific cell lines and experimental setups. The signaling pathways depicted are based on current research and may be subject to further elucidation.
References
Application Notes and Protocols for Cell Migration and Invasion Assays with Cirsimarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimarin, a flavone found in several medicinal plants, has demonstrated potential as an anti-cancer agent. Notably, studies have indicated its ability to impair key processes in cancer metastasis: cell migration and invasion. These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on breast cancer cell lines, specifically focusing on the widely used MCF-7 cell line. The provided methodologies for wound healing and transwell invasion assays are based on established laboratory techniques and tailored for the evaluation of this compound.
Mechanism of Action
Research suggests that this compound exerts its anti-migratory and anti-invasive effects through the modulation of key signaling pathways involved in cancer progression. One of the proposed mechanisms involves the negative modulation of Tumor Necrosis Factor (TNF), a pro-inflammatory cytokine. This, in turn, leads to the downregulation of Matrix Metalloproteinases (MMPs), specifically MMP-9 and MMP-11.[1][2] MMPs are crucial enzymes responsible for degrading the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis. By inhibiting this pathway, this compound can effectively reduce the invasive potential of cancer cells.
Data Presentation: Efficacy of this compound in In Vitro Assays
The following tables summarize the dose-dependent effects of this compound on the migration and invasion of MCF-7 breast cancer cells. The data is illustrative and based on findings that this compound shows significant biological activity at concentrations starting from 40 μM.[1][2]
Table 1: Effect of this compound on MCF-7 Cell Migration (Wound Healing Assay)
| This compound Concentration (μM) | Wound Closure at 24 hours (%) | Inhibition of Migration (%) |
| 0 (Control) | 55 ± 4.2 | 0 |
| 40 | 38 ± 3.5 | 30.9 |
| 80 | 25 ± 2.8 | 54.5 |
| 160 | 12 ± 1.9 | 78.2 |
Table 2: Effect of this compound on MCF-7 Cell Invasion (Transwell Assay)
| This compound Concentration (μM) | Number of Invading Cells (per field) | Inhibition of Invasion (%) |
| 0 (Control) | 150 ± 12 | 0 |
| 40 | 95 ± 9 | 36.7 |
| 80 | 62 ± 7 | 58.7 |
| 160 | 28 ± 5 | 81.3 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (dissolved in DMSO)
-
6-well plates
-
Sterile 200 μL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours to minimize cell proliferation.
-
Creating the "Wound": Gently scratch the cell monolayer in a straight line with a sterile 200 μL pipette tip. Create a second scratch perpendicular to the first to create a cross-shaped wound.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 40, 80, 160 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wounds at designated locations (0-hour time point).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound locations at regular intervals (e.g., 12 and 24 hours).
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
MCF-7 cells
-
Transwell inserts with 8.0 μm pore size membranes
-
24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (0.1%)
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.
-
Cell Preparation: Harvest and resuspend MCF-7 cells in serum-free medium.
-
Cell Seeding: Seed the desired number of cells (e.g., 5 x 10^4) in the upper chamber of the Matrigel-coated inserts.
-
Treatment: Add the serum-free medium containing different concentrations of this compound to the upper chamber with the cells.
-
Chemoattractant: Add complete growth medium (containing FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel from the top surface of the membrane.
-
Fixation: Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes.
-
Staining: Stain the fixed cells with 0.1% crystal violet solution for 20-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained, invaded cells in several random fields of view. Calculate the average number of invading cells per field.
Mandatory Visualizations
Caption: Workflow for assessing this compound's effect on cell migration and invasion.
Caption: this compound's proposed mechanism for inhibiting cell invasion.
References
Western Blot Analysis of Proteins Modulated by Cirsimarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Cirsimarin on key cellular proteins. This document includes detailed experimental protocols and illustrative data on this compound's impact on proteins involved in inflammation and apoptosis.
Introduction to this compound
This compound is a flavone glycoside that has garnered significant interest in the scientific community for its potential therapeutic properties. It is the 7-O-glucoside of cirsimaritin. Preclinical studies have demonstrated its anti-inflammatory, anti-cancer, and anti-lipogenic activities. The mechanism of action of this compound often involves the modulation of key signaling pathways that regulate cellular processes such as inflammation, proliferation, and programmed cell death (apoptosis). Western blot analysis is a fundamental technique to elucidate these mechanisms by quantifying the changes in protein expression and post-translational modifications in response to this compound treatment.
Data Presentation: Illustrative Quantitative Western Blot Analysis
The following tables summarize the dose-dependent effects of this compound on the expression and phosphorylation of key proteins in two major signaling pathways: inflammation (NF-κB and JAK/STAT) and apoptosis. This data is illustrative and intended to represent typical results obtained from Western blot experiments. The values are presented as a percentage of the control (LPS-stimulated or untreated cancer cells), normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Key Inflammatory Proteins in LPS-Stimulated Macrophages
| Target Protein | Treatment | Relative Protein Level (Normalized to β-actin) |
| iNOS | Control (no LPS) | 5% |
| LPS (1 µg/mL) | 100% | |
| LPS + this compound (10 µM) | 65% | |
| LPS + this compound (25 µM) | 35% | |
| LPS + this compound (50 µM) | 15% | |
| COX-2 | Control (no LPS) | 8% |
| LPS (1 µg/mL) | 100% | |
| LPS + this compound (10 µM) | 70% | |
| LPS + this compound (25 µM) | 40% | |
| LPS + this compound (50 µM) | 20% | |
| p-IκBα | Control (no LPS) | 10% |
| LPS (1 µg/mL) | 100% | |
| LPS + this compound (10 µM) | 75% | |
| LPS + this compound (25 µM) | 45% | |
| LPS + this compound (50 µM) | 25% | |
| p-STAT3 | Control (no LPS) | 12% |
| LPS (1 µg/mL) | 100% | |
| LPS + this compound (10 µM) | 80% | |
| LPS + this compound (25 µM) | 50% | |
| LPS + this compound (50 µM) | 30% | |
| p-Akt | Control (no LPS) | 15% |
| LPS (1 µg/mL) | 100% | |
| LPS + this compound (10 µM) | 85% | |
| LPS + this compound (25 µM) | 55% | |
| LPS + this compound (50 µM) | 35% |
Table 2: Effect of this compound on Key Apoptotic Proteins in Cancer Cells
| Target Protein | Treatment | Relative Protein Level (Normalized to β-actin) |
| Bax | Control | 100% |
| This compound (25 µM) | 150% | |
| This compound (50 µM) | 220% | |
| This compound (100 µM) | 310% | |
| Bcl-2 | Control | 100% |
| This compound (25 µM) | 75% | |
| This compound (50 µM) | 45% | |
| This compound (100 µM) | 20% | |
| Cleaved Caspase-3 | Control | 100% |
| This compound (25 µM) | 180% | |
| This compound (50 µM) | 290% | |
| This compound (100 µM) | 450% | |
| Bax/Bcl-2 Ratio | Control | 1.0 |
| This compound (25 µM) | 2.0 | |
| This compound (50 µM) | 4.9 | |
| This compound (100 µM) | 15.5 |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for Western blot analysis.
Figure 1. this compound's inhibition of the NF-κB signaling pathway.
Figure 2. this compound's inhibition of the JAK/STAT signaling pathway.
Figure 3. this compound's induction of apoptosis via the intrinsic pathway.
Figure 4. General experimental workflow for Western blot analysis.
Experimental Protocols
General Western Blot Protocol
This protocol provides a standard procedure for Western blot analysis. Specific conditions, such as antibody concentrations and incubation times, may require optimization.
1. Sample Preparation and Cell Lysis
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time. Include appropriate positive and negative controls.
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells in 1 mL of ice-cold PBS and transfer to a microfuge tube. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors). A general guideline is 100 µL of lysis buffer per 1x10^6 cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein (typically 20-40 µg) per lane.
-
Prepare the samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes to denature the proteins.
3. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of acrylamide will depend on the molecular weight of the target protein.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure the PVDF membrane is activated with methanol for 30 seconds before assembling the transfer stack.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour at 4°C for wet transfer).
5. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH) in the same lane.
Specific Protocols for Proteins Affected by this compound
The general protocol above can be adapted for the specific proteins of interest by selecting the appropriate antibodies and optimizing conditions.
Protocol for Inflammatory Proteins (iNOS, COX-2, p-IκBα, p-STAT3, p-Akt)
-
Cell Type: RAW 264.7 macrophages or other relevant immune cells.
-
Treatment: Pre-treat cells with this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) for the appropriate time to induce protein expression/phosphorylation.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Gel Percentage: 8-10% acrylamide gel.
-
Primary Antibodies: Use specific antibodies for iNOS, COX-2, phospho-IκBα (Ser32), phospho-STAT3 (Tyr705), and phospho-Akt (Ser473). Also, probe separate blots with antibodies against total IκBα, total STAT3, and total Akt for normalization of phosphorylation.
-
Blocking Buffer: 5% BSA in TBST is recommended for phospho-antibodies to reduce background.
Protocol for Apoptotic Proteins (Bax, Bcl-2, Cleaved Caspase-3)
-
Cell Type: A cancer cell line of interest (e.g., HeLa, MCF-7, A549).
-
Treatment: Treat cells with various concentrations of this compound for 24-48 hours to induce apoptosis.
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
Gel Percentage: 12-15% acrylamide gel to resolve lower molecular weight proteins like Cleaved Caspase-3.
-
Primary Antibodies: Use specific antibodies for Bax, Bcl-2, and Cleaved Caspase-3.
-
Blocking Buffer: 5% non-fat dry milk in TBST is generally sufficient.
These protocols and application notes provide a solid foundation for investigating the molecular mechanisms of this compound using Western blot analysis. For successful and reproducible results, it is crucial to carefully optimize each step of the protocol for the specific experimental conditions and reagents used.
Application Notes and Protocols for RT-qPCR Gene Expression Analysis Following Cirsimarin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimarin, a flavone glycoside found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and antilipogenic effects.[1] The underlying mechanisms of these effects are often attributed to its ability to modulate specific signaling pathways and, consequently, alter gene expression profiles.
One of the key mechanisms of this compound's action involves the suppression of inflammatory responses. Studies have shown that this compound can inhibit the production of pro-inflammatory mediators by down-regulating signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Furthermore, like other flavonoids, this compound may influence other critical cellular pathways, including the NF-κB and Nrf2 signaling cascades, which are central regulators of inflammation, oxidative stress, and cell survival. The modulation of these pathways leads to changes in the transcription of a host of downstream target genes.
Real-time quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes. This method allows for the precise quantification of changes in mRNA levels in response to a particular treatment, such as this compound. By employing RT-qPCR, researchers can elucidate the molecular mechanisms of this compound's action and identify potential biomarkers for its therapeutic effects.
These application notes provide a detailed protocol for utilizing RT-qPCR to analyze gene expression changes in cells treated with this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection : Choose a cell line relevant to the research question (e.g., RAW 264.7 macrophages for inflammation studies, MCF-7 breast cancer cells for oncology research).
-
Cell Seeding : Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture Conditions : Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.
-
Treatment : Once the cells have reached the desired confluency (typically 70-80%), replace the existing medium with the medium containing different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation : Incubate the treated cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
RNA Extraction and Quantification
-
Cell Lysis : After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them directly in the culture dish using a lysis buffer from a commercial RNA isolation kit.
-
RNA Isolation : Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit. This typically involves steps of homogenization, phase separation, and RNA precipitation.
-
DNase Treatment : To eliminate any contaminating genomic DNA, perform an on-column or in-solution DNase treatment.
-
RNA Quantification and Quality Control :
-
Quantification : Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity : Assess the purity of the RNA by determining the A260/A280 ratio, which should be approximately 2.0. The A260/A230 ratio should also be within the range of 2.0-2.2.
-
Integrity : Check the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for reliable RT-qPCR results.
-
Reverse Transcription (cDNA Synthesis)
-
Reverse Transcription Reaction : Synthesize complementary DNA (cDNA) from the isolated total RNA using a reverse transcription kit.
-
Reaction Setup : In a sterile, nuclease-free tube, combine the total RNA (typically 1 µg), reverse transcriptase enzyme, dNTPs, random primers or oligo(dT) primers, and reaction buffer, according to the kit's instructions.
-
Incubation : Perform the reverse transcription reaction in a thermal cycler using the program recommended by the manufacturer (e.g., priming at 25°C for 5 minutes, reverse transcription at 42°C for 60 minutes, and inactivation at 70°C for 5 minutes).
-
cDNA Storage : Store the resulting cDNA at -20°C until use in the qPCR reaction.
Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design : Design or obtain validated primers for the target genes of interest (e.g., TNF-α, IL-6, iNOS, COX-2, Bcl-2, Bax, Nrf2, HO-1) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Mixture : Prepare the qPCR reaction mixture in a qPCR plate by combining the cDNA template, forward and reverse primers for the target or housekeeping gene, and a SYBR Green or probe-based qPCR master mix.
-
qPCR Program : Perform the qPCR reaction in a real-time PCR detection system with a thermal cycling program that typically includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Melt Curve Analysis : For SYBR Green-based qPCR, include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Analysis
-
Cycle Threshold (Ct) : Determine the Ct value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification (ΔΔCt Method) : Calculate the relative fold change in gene expression using the ΔΔCt method:
-
ΔCt : Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt : Normalize the ΔCt of the treated sample to the ΔCt of the control sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change : Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt
-
Data Presentation
The following tables summarize hypothetical quantitative data from an RT-qPCR experiment investigating the effect of this compound on the expression of genes involved in inflammation and apoptosis.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in RAW 264.7 Macrophages
| Gene | Treatment | Concentration (µM) | Fold Change (vs. Vehicle) | P-value |
| TNF-α | This compound | 10 | 0.62 | <0.05 |
| 25 | 0.35 | <0.01 | ||
| 50 | 0.18 | <0.001 | ||
| IL-6 | This compound | 10 | 0.71 | <0.05 |
| 25 | 0.41 | <0.01 | ||
| 50 | 0.22 | <0.001 | ||
| iNOS | This compound | 10 | 0.55 | <0.05 |
| 25 | 0.29 | <0.01 | ||
| 50 | 0.14 | <0.001 | ||
| COX-2 | This compound | 10 | 0.68 | <0.05 |
| 25 | 0.38 | <0.01 | ||
| 50 | 0.19 | <0.001 |
Table 2: Effect of this compound on Apoptosis-Related Gene Expression in MCF-7 Cells
| Gene | Treatment | Concentration (µM) | Fold Change (vs. Vehicle) | P-value |
| Bcl-2 | This compound | 20 | 0.75 | <0.05 |
| 40 | 0.48 | <0.01 | ||
| 80 | 0.25 | <0.001 | ||
| Bax | This compound | 20 | 1.8 | <0.05 |
| 40 | 2.5 | <0.01 | ||
| 80 | 3.9 | <0.001 | ||
| Caspase-3 | This compound | 20 | 2.1 | <0.05 |
| 40 | 3.2 | <0.01 | ||
| 80 | 4.8 | <0.001 | ||
| Caspase-9 | This compound | 20 | 1.9 | <0.05 |
| 40 | 2.8 | <0.01 | ||
| 80 | 4.2 | <0.001 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for RT-qPCR analysis of gene expression after this compound treatment.
Caption: this compound inhibits the JAK/STAT signaling pathway.[2]
Caption: Postulated activation of the Nrf2 pathway by this compound.
References
Application Notes: Isolation and Purification of Cirsimarin from Plant Material
Introduction
Cirsimarin (cirsimaritin 4'-O-glucoside) is a flavone glycoside found in various medicinal plants, notably from the genera Microtea and Cirsium.[1][2] It has garnered significant interest from researchers due to its diverse pharmacological activities, including acting as an antagonist at adenosine-A1 receptors and exhibiting potent lipolytic effects.[1][3] These properties suggest its potential as a lead compound in the development of new therapeutics, for instance, in acute renal failure or as an anti-obesity agent.[3] This document provides a detailed protocol for the isolation and purification of high-purity this compound from plant material, primarily based on methodologies established for Microtea debilis.
Principle
The isolation of this compound follows a multi-step process beginning with the extraction of the compound from dried, powdered plant material using a polar solvent system. The resulting crude extract is then subjected to a series of purification steps. Initial filtration removes particulate matter, followed by Solid-Phase Extraction (SPE) to eliminate pigments and other non-target compounds. The final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC), which separates this compound from other closely related flavonoids, yielding a high-purity product. The identity and purity of the final compound are confirmed using spectroscopic methods.
Experimental Protocols
1. Plant Material Preparation
-
Objective: To prepare the plant material to maximize the surface area for efficient solvent extraction.
-
Method:
-
Obtain the aerial parts of the source plant (e.g., Microtea debilis).
-
Dry the plant material thoroughly in a shaded, well-ventilated area or using a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.
-
Grind the dried material into a fine powder using a mechanical grinder or mill.
-
Store the powdered material in an airtight, light-protected container at room temperature until extraction.
-
2. Solvent Extraction
-
Objective: To extract this compound and other flavonoids from the plant matrix into a solvent.
-
Method:
-
Weigh the powdered plant material.
-
Add an ethanol/water (70/30, v/v) mixture at a ratio of 100 mL of solvent for every 10 g of plant powder.
-
Place the mixture in a suitable flask and agitate continuously using a magnetic stirrer or orbital shaker.
-
Perform the extraction at room temperature for a duration of 7 hours.
-
3. Crude Extract Clarification
-
Objective: To remove solid plant debris and fine particulates from the crude extract.
-
Method:
-
Pass the crude extract through a nylon mesh to remove coarse plant material.
-
Filter the resulting liquid through a paper filter with a porosity of approximately 11 µm (e.g., Whatman No. 1) to remove finer particles.
-
For a final clarification step, perform a sterile filtration using a 0.2 µm cellulose acetate filter. This step is critical before any chromatographic application.
-
Store the clarified extract at 4°C until the next step.
-
4. Solid-Phase Extraction (SPE) for Enrichment and Discoloration
-
Objective: To remove pigments (like chlorophylls) and highly non-polar compounds, thereby enriching the flavonoid fraction.
-
Method:
-
Use a silica-based SPE cartridge (e.g., 10 g silica).
-
Pre-condition the cartridge by passing 60 mL of cyclohexane through it.
-
Load 10 mL of the clarified crude extract onto the cartridge.
-
Elute and discard the pigments and non-polar impurities by washing the cartridge with 100 mL of cyclohexane.
-
Elute the target polar components, including this compound, with 100 mL of methanol.
-
Collect the methanolic fraction.
-
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: To achieve final purification of this compound to a high degree of purity (>99%).
-
Method:
-
Evaporate the methanol from the collected SPE fraction using a rotary evaporator to obtain a dry residue.
-
Re-dissolve the residue in a small volume (e.g., 0.5 mL) of a water/acetonitrile (70/30, v/v) mixture.
-
Inject the dissolved sample into a preparative HPLC system equipped with a reverse-phase C18 column.
-
Perform the separation using an isocratic mobile phase of water/acetonitrile (70/30, v/v).
-
Monitor the elution at a UV wavelength of 254 nm.
-
Collect the fractions corresponding to the this compound peak, which can be identified by comparing its retention time with that of a known standard.
-
6. Final Product Recovery
-
Objective: To obtain the purified this compound as a solid powder.
-
Method:
-
Pool the HPLC fractions containing pure this compound.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) it to obtain this compound as a fine powder.
-
The final purity of the obtained powder should be greater than 99%.
-
7. Structural Confirmation
-
Objective: To confirm the chemical structure and assess the purity of the isolated compound.
-
Method: The structure of the isolated compound can be confirmed by comparing its ¹H- and ¹³C-NMR spectral data with published values. Purity can be further verified using analytical HPLC-DAD.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the isolation of this compound from Microtea debilis.
| Parameter | Value / Condition | Source |
| Plant Source | Microtea debilis (Dried, Powdered Aerial Parts) | |
| Extraction Method | Maceration with agitation | |
| Extraction Solvent | Ethanol/Water (70/30, v/v) | |
| Solid-to-Solvent Ratio | 10 g / 100 mL | |
| Extraction Time | 7 hours | |
| Extraction Temperature | Room Temperature | |
| Primary Purification | Solid-Phase Extraction (SPE) with Silica Cartridge | |
| Final Purification | Preparative HPLC | |
| HPLC Column | 100-RP18 LiChrospher (5 µm particle size) | |
| HPLC Mobile Phase | Water/Acetonitrile (70/30, v/v), Isocratic | |
| HPLC Flow Rate | 30 mL/min | |
| Detection | UV at 254 nm | |
| Final Purity | > 99% |
Visualized Workflow and Signaling Pathways
Caption: Workflow for the isolation and purification of this compound.
References
Preparing Cirsimarin Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirsimarin, a flavone glycoside with the molecular formula C23H24O11, has garnered significant interest in biomedical research due to its diverse biological activities.[1] These include anti-inflammatory, anti-cancer, and anti-lipogenic properties.[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound in in-vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.
Chemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining reliable and consistent experimental results. This compound is sparingly soluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H24O11 | [1] |
| Molecular Weight | 476.43 g/mol | [1] |
| Solubility in DMSO | 50 mg/mL (104.95 mM) | MedChemExpress |
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound in various in-vitro models.
Table 2: Reported IC50 Values and Effective Concentrations of this compound
| Cell Line/Model | Assay | Effect | IC50 / Effective Concentration | Reference |
| Isolated rat adipocytes | Lipogenesis assay | Inhibition of lipogenic activity | IC50: 1.28 ± 0.04 μM | |
| MCF-7 (human breast cancer) | Resazurin assay | Decreased cell viability | 10 to 320 μM | |
| RAW 264.7 (murine macrophages) | Griess assay | Inhibition of nitric oxide production | Concentration-dependent |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 100 mM stock solution, for example, weigh out 47.64 mg of this compound (Molecular Weight = 476.43 g/mol ) and dissolve it in 1 mL of sterile DMSO.
-
Dissolution. Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex. Vortex the solution thoroughly until the powder is completely dissolved.
-
Sonication (Optional). If the compound does not dissolve completely, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Preparation of Working Solutions and Treatment of Cells
Important Considerations for DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically ≤ 0.5% . A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in experiments.
Protocol:
-
Thaw Stock Solution. Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution. Prepare a series of dilutions of the this compound stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Example: To achieve a final concentration of 100 µM this compound in a well containing 1 mL of medium, with a final DMSO concentration of 0.1%, you would add 1 µL of a 100 mM stock solution.
-
-
Cell Treatment. Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation. Incubate the cells for the desired experimental duration.
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Protocol:
-
Cell Seeding. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition. After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Inhibition of the JAK/STAT Signaling Pathway
This compound has been reported to down-regulate the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition can lead to a reduction in the inflammatory response.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Workflow for this compound Treatment and Analysis
The following diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.
Caption: Experimental workflow for this compound studies.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Cirsimarin Solubility for In Vitro Success
For researchers, scientists, and drug development professionals, achieving optimal solubility of promising compounds like Cirsimarin is a critical first step for reliable and reproducible in vitro studies. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with this poorly soluble flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a flavonoid glycoside with limited aqueous solubility.[1][2] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[3] Its estimated water solubility is low, which presents a challenge for preparing stock solutions and working concentrations for cell-based assays.[4]
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration primary stock solution of this compound.[3] It is a powerful aprotic solvent that can effectively dissolve many poorly water-soluble compounds.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What's happening and how can I prevent this?
A3: This is a common issue known as "crashing out." It occurs because the highly concentrated this compound in DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. To prevent this, it is crucial to perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, slowly add this intermediate stock to your cell culture medium while vortexing or gently mixing. This gradual reduction in solvent strength helps to keep the compound in solution.
Q4: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?
A4: The cytotoxicity of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or less to minimize any potential off-target effects. It is always best practice to perform a vehicle control experiment with the same final DMSO concentration as your treatment groups to assess its impact on your specific cell line.
Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?
A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble flavonoids like this compound for in vitro studies:
-
Co-solvents: Utilizing a mixture of solvents can improve solubility. For instance, preparing solid dispersions of flavonoids with polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can enhance their dissolution in aqueous media.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Beta-cyclodextrin and its derivatives are commonly used for this purpose.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Depending on the pKa of the compound, adjusting the pH of the buffer or medium may increase its solubility.
-
Nanosuspensions: Advanced formulation techniques like creating nanosuspensions can significantly improve the solubility and bioavailability of flavonoids.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent choice. | Increase the volume of the solvent (e.g., DMSO) incrementally. If solubility is still an issue, gentle warming (e.g., to 37°C) and sonication can be attempted. Ensure you are using a recommended solvent like DMSO or methanol. |
| Precipitation occurs immediately upon dilution into aqueous buffer or media. | The compound is "crashing out" due to a rapid change in solvent polarity. | Prepare an intermediate dilution of your DMSO stock solution in DMSO before adding it to the aqueous medium. Add the intermediate stock dropwise to the vigorously vortexing or stirring medium. |
| The final working solution is cloudy or contains visible particles. | The concentration of this compound exceeds its solubility limit in the final medium. | Decrease the final concentration of this compound. Alternatively, employ a solubility enhancement technique such as the use of cyclodextrins or co-solvents. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | Standardize the protocol for preparing your stock and working solutions. Ensure complete dissolution at each step and use the same final DMSO concentration for all experiments, including vehicle controls. |
| Observed cytotoxicity in vehicle control wells. | The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line. | Reduce the final concentration of the solvent in the culture medium. Ideally, the final DMSO concentration should be kept below 0.5%, and for sensitive cell lines, below 0.1%. Always run a dose-response curve for the solvent alone to determine the no-observed-adverse-effect level (NOAEL) for your cells. |
Quantitative Solubility Data
The following table summarizes available solubility information for this compound and related flavonoids in common laboratory solvents.
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | DMSO | Soluble | Not Specified |
| This compound | Methanol | Soluble | Not Specified |
| Cirsimaritin (aglycone) | Water | 185.2 mg/L (estimated) | 25 |
| Coumarin (related benzopyrone) | Water | Poorly soluble | Not Specified |
| Coumarin (related benzopyrone) | Methanol, Ethanol, Propanol | Dissolves well | Not Specified |
| Hesperetin (flavonoid) | Acetonitrile | High | Not Specified |
| Naringenin (flavonoid) | Acetonitrile | High | Not Specified |
| Quercetin (flavonoid) | Acetone | 80 mmol/L | Not Specified |
| Rutin (flavonoid) | Acetonitrile | 0.50 mmol/L | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a precise volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C in a water bath and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw the frozen this compound stock solution at room temperature or in a 37°C water bath.
-
Intermediate Dilution (if necessary): If preparing a low final concentration, it is advisable to first make an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound stock (or intermediate dilution) dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains within the non-toxic range for your cell line.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to avoid precipitation.
Visualizing Experimental Workflow and Cellular Pathways
To aid in experimental design and understanding the mechanism of action, the following diagrams illustrate a typical workflow for preparing this compound solutions and a key signaling pathway it is known to modulate.
References
Technical Support Center: Optimizing Cirsimarin Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cirsimarin in animal studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice for oral administration?
For oral administration in mice, published studies have used doses of 0.5 mg/kg and 1 mg/kg, administered daily .[1] It is important to note that the optimal dose will depend on the specific animal model and experimental endpoint. For intraperitoneal (i.p.) injections, doses of 25 mg/kg and 50 mg/kg per day have been used in mice to study its effects on fat deposition.[1]
Q2: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic data for this compound is limited. An intravenous (IV) study in rats at a dose of 1 mg/kg provided the following parameters:
| Parameter | Value (Mean ± SD) | Unit |
| Half-life (t½) | 1.1 ± 0.4 | hours |
| AUC(0-t) | 1068.2 ± 359.2 | ng/mL·h |
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
This data suggests that this compound is metabolized relatively quickly in rats.[2] The oral bioavailability of many flavonoids is known to be low, which should be a consideration when determining the oral dosage.
Q3: What are the known signaling pathways modulated by this compound?
This compound has been shown to suppress the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and IRF-3 (interferon regulatory factor 3) signaling pathways . This suggests that this compound may exert anti-inflammatory effects.
Troubleshooting Guides
Dose Preparation and Administration
Q4: I am having trouble dissolving this compound for oral gavage. What vehicle should I use?
Troubleshooting Steps:
-
Use of a Co-solvent: To aid in the initial dispersion of this compound, it can be wetted with a small amount of a suitable organic solvent like ethanol or DMSO before being suspended in the CMC solution. Ensure the final concentration of the organic solvent is minimal and non-toxic to the animals.
-
Particle Size Reduction: If clumping occurs, gently triturating the this compound powder with a small amount of the vehicle in a mortar and pestle can help create a finer, more uniform suspension.
-
Sonication: After preparing the suspension, using a bath sonicator can help to break up agglomerates and ensure a more homogenous mixture.
-
Constant Agitation: Suspensions can settle over time. It is crucial to ensure the suspension is well-mixed (e.g., by vortexing) immediately before each animal is dosed to ensure consistent administration of the compound.
Oral Gavage Procedure
Q5: My animals are showing signs of distress during or after oral gavage. What can I do to minimize this?
Oral gavage can be a stressful procedure for animals if not performed correctly. Complications can include esophageal irritation, accidental administration into the trachea, and stress-induced physiological changes that can confound experimental results.
Troubleshooting and Best Practices:
-
Proper Restraint: Ensure the animal is properly restrained to prevent movement and injury. The head, neck, and body should be in a straight line.
-
Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to minimize the risk of esophageal perforation.
-
Gentle Insertion: Never force the gavage needle. Allow the animal to swallow the tip of the needle as it is gently advanced.
-
Slow Administration: Administer the suspension slowly to prevent reflux.
-
Monitor Post-dosing: Observe the animal for a few minutes after the procedure for any signs of respiratory distress.
Experimental Protocols
Protocol for Preparation of this compound Suspension for Oral Gavage
This protocol provides a general methodology for preparing a suspension of a poorly water-soluble flavonoid like this compound.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Ethanol or DMSO (optional, as a wetting agent)
-
Sterile tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
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Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.
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Weigh the this compound powder accurately.
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(Optional) Wet the powder: Add a minimal volume of ethanol or DMSO to the this compound powder to form a paste.
-
Prepare the suspension: Gradually add the 0.5% CMC solution to the this compound paste while continuously vortexing to ensure a homogenous suspension.
-
Sonicate the suspension: Place the tube in a sonicator bath for 5-10 minutes to break down any remaining particle agglomerates.
-
Store appropriately: If not used immediately, store the suspension as per stability data, protecting it from light. It is often recommended to prepare fresh suspensions daily.
-
Vortex before each administration: Ensure the suspension is thoroughly mixed by vortexing immediately before drawing up each dose.
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting inconsistent results in Cirsimarin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cirsimarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavone glycoside that has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Its primary mechanisms of action in cancer cells involve the impairment of cell proliferation, migration, and invasion.[1] It has been shown to negatively modulate genes associated with cell proliferation such as CCND1, CCNA2, CDK2, CDK4, and TNF. Additionally, it influences genes related to cell death, including BCL-XL, BAX, CASP9, and BIRC5.[1]
Q2: In which solvents should I dissolve this compound and how should I store the stock solution?
This compound can be dissolved in solvents such as DMSO, pyridine, methanol, and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
When preparing a stock solution, dissolve the this compound powder in the chosen solvent to a desired concentration, for example, 10 mM. It is recommended to prepare and use the solution on the same day. However, if you need to store the stock solution, it is advisable to store it in tightly sealed vials at -20°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize moisture uptake by the DMSO.[2] Repeated freeze-thaw cycles should be avoided as they can affect the stability of the compound.[3]
Q3: What are some common starting concentrations for in vitro experiments with this compound?
The effective concentration of this compound can vary depending on the cell line and the specific assay. A study on MCF-7 breast cancer cells showed that this compound decreased cell viability starting from a concentration of 40 μM. For HCT-116 colon cancer cells, the related compound cirsimaritin had an IC50 of 24.70 µg/mL. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Q4: Which signaling pathways are known to be affected by this compound?
This compound has been shown to suppress the JAK/STAT and IRF-3 signaling pathways. It also down-regulates the phosphorylation of Janus kinase (JAK), signal transducer and activator of transcriptions (STATs), and p38 mitogen-activated protein kinase (MAPK). Furthermore, this compound can suppress the production of TNF-α, which in turn can affect the NF-κB signaling pathway.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., Resazurin Assay)
Problem: High variability in fluorescence readings between replicate wells or experiments.
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Possible Cause 1: Uneven cell seeding.
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Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate. Avoid letting cells settle in the tube while plating.
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-
Possible Cause 2: Edge effects.
-
Solution: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
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Possible Cause 3: Interference from this compound.
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Solution: Some flavonoids can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check if the compound itself reacts with the resazurin reagent.
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Possible Cause 4: Inconsistent incubation times.
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Solution: Ensure that the incubation time with the resazurin reagent is consistent across all plates and experiments. Longer or shorter incubation times can lead to variations in the amount of resorufin produced.
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Variable Outcomes in Cell Migration and Invasion Assays (Wound Healing & Transwell)
Problem: Inconsistent wound closure rates or number of migrated cells.
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Possible Cause 1 (Wound Healing): Scratch inconsistency.
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Solution: Use a consistent tool (e.g., a p200 pipette tip) and apply uniform pressure to create scratches of similar width. Consider using a wound healing insert to create a standardized cell-free zone.
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-
Possible Cause 2 (Wound Healing): Cell proliferation confounding migration.
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Solution: To ensure you are measuring cell migration and not proliferation, you can use a proliferation inhibitor like Mitomycin C or perform the assay in serum-free or low-serum media.
-
-
Possible Cause 3 (Transwell): Air bubbles under the insert.
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Solution: When placing the transwell insert into the well, ensure no air bubbles are trapped between the insert and the medium in the lower chamber, as this will impede migration towards the chemoattractant.
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-
Possible Cause 4 (Transwell): Inconsistent cell seeding density.
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Solution: An uneven number of cells seeded into the upper chamber will lead to variable numbers of migrated cells. Ensure a homogenous cell suspension and accurate cell counting before seeding.
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Discrepancies in Apoptosis Assays (Annexin V/PI Staining)
Problem: High percentage of necrotic cells in the control group or inconsistent apoptosis induction.
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Possible Cause 1: Harsh cell handling.
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Solution: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to an increase in propidium iodide (PI) positive (necrotic) cells. Handle cells gently and use the minimum necessary trypsinization time and centrifugation speed.
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Possible Cause 2: this compound-induced necrosis at high concentrations.
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Solution: High concentrations of a compound can induce necrosis instead of apoptosis. Perform a dose-response experiment to identify a concentration of this compound that induces apoptosis without significant necrosis.
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Possible Cause 3: Inconsistent staining.
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Solution: Ensure that the Annexin V and PI staining is performed in the dark and for the recommended incubation time to prevent photobleaching and ensure proper binding.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | MCF-7 (Breast) | Resazurin | >40 µM (viability decreased from 40 µM) | |
| Cirsimaritin | HCT-116 (Colon) | XTT | 24.70 µg/mL | |
| Silymarin | Jurkat (Leukemia) | MTT | >400 µM at 24h, inhibitory at 200-400 µM at 72h | |
| Silymarin | U937 (Leukemia) | MTT | Stimulatory at 50-100 µM | |
| Silymarin | RPMI 8866 (Leukemia) | MTT | Stimulatory at 50-100 µM | |
| Silymarin | HepG2 (Liver) | MTT | Inhibitory effect observed |
Detailed Experimental Protocols
Resazurin Cell Viability Assay
This protocol is adapted for determining the effect of this compound on cell viability.
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and mix gently.
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
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Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
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Data Analysis: Subtract the background fluorescence (media with resazurin but no cells) and express the results as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
This protocol is for assessing the effect of this compound on cell migration.
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Cell Seeding: Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.
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Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
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Washing: Gently wash the wells with PBS to remove detached cells.
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Compound Treatment: Replace the PBS with culture medium containing the desired concentration of this compound or vehicle control.
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Image Acquisition (Time 0): Immediately capture images of the scratch at defined points using a microscope.
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Incubation: Incubate the plate at 37°C.
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Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
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Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay
This protocol is designed to quantify the migratory capacity of cells in response to a chemoattractant, and the effect of this compound on this process.
-
Preparation: Rehydrate the transwell inserts (typically with an 8 µm pore size membrane) in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-48 hours), depending on the cell type.
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Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
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Image Acquisition and Quantification: Take images of the stained cells and count the number of migrated cells per field of view.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Flavone this compound impairs cell proliferation, migration, and invasion in MCF-7 cells grown in 2D and 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of silymarin on the spontaneous proliferation and cell cycle of human peripheral blood leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posttranslational regulation of cyclin D1 by retinoic acid: A chemoprevention mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Cirsimarin in different solvents and temperatures
For researchers, scientists, and drug development professionals, understanding the stability of a compound like cirsimarin is critical for experimental design, formulation development, and ensuring the reliability of research data. This guide provides a comprehensive overview of this compound's stability in various solvents and temperatures, troubleshooting advice for common experimental challenges, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: While comprehensive public data on this compound's stability in all common laboratory solvents is limited, its classification as a flavone O-glycoside suggests a degree of susceptibility to degradation, particularly under harsh conditions. For routine experiments, it is recommended to prepare fresh solutions of this compound. If storage is necessary, solutions in DMSO, ethanol, or methanol should be stored at -20°C or -80°C and used within a short period. Avoid repeated freeze-thaw cycles.
Q2: How does temperature affect the stability of this compound?
A2: Increased temperature generally accelerates the degradation of flavonoids like this compound. Thermal degradation can lead to the hydrolysis of the glycosidic bond, releasing the aglycone (cirsimaritin) and the sugar moiety, or further degradation of the flavonoid structure itself. For long-term storage, this compound powder should be kept at -20°C.
Q3: Are there any specific pH ranges to avoid when working with this compound?
A3: Yes, flavone glycosides can be susceptible to degradation at acidic and alkaline pH. Acidic conditions can catalyze the hydrolysis of the glycosidic bond. Alkaline conditions can promote the degradation of the flavonoid's C-ring. It is advisable to maintain solutions at a neutral pH unless the experimental protocol specifically requires acidic or basic conditions. If so, the stability of this compound under those specific conditions should be validated.
Q4: My this compound solution changed color. What does this indicate?
A4: A color change in a this compound solution, which is typically a pale yellow, can be an indicator of degradation. Oxidation or other chemical transformations of the flavonoid structure can lead to the formation of colored degradation products. If a color change is observed, it is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.
Q5: How can I monitor the stability of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for monitoring the stability of this compound. By comparing the peak area of this compound in a sample over time to that of a freshly prepared standard, you can quantify its degradation. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with this compound. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment or validate the stability of your stock solution under your storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inappropriate solvent choice. | Ensure this compound is fully dissolved and stable in the chosen solvent for the duration of the experiment. If unsure, perform a preliminary stability test. | |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | This is a direct indication of instability. Review your experimental conditions (pH, temperature, light exposure). Use the troubleshooting guide to identify and mitigate the cause. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle samples carefully to avoid contamination. Run a blank solvent injection to check for impurities. | |
| Loss of this compound potency in a biological assay. | Degradation in the assay medium. | Assess the stability of this compound in your specific cell culture or assay buffer under the incubation conditions (e.g., 37°C, CO2). Consider adding it to the assay at the last possible moment. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | This compound has limited water solubility. Use a co-solvent like DMSO or ethanol to prepare a concentrated stock solution, and then dilute it in the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experiment and does not cause precipitation. |
Data on this compound and Related Flavonoid Stability
Due to the limited public data specifically on this compound, the following tables include information on its stability in a biological matrix and the stability of a structurally similar flavone glycoside, apigenin 7-O-glucoside, which can provide insights into this compound's potential behavior.
Table 1: Stability of this compound in Rat Plasma [1]
| Condition | Concentration (ng/mL) | Stability (%) | RSD (%) |
| Room Temperature (2 h) | 4 | 98.5 | 8.2 |
| 180 | 102.3 | 5.6 | |
| 2500 | 99.1 | 6.1 | |
| Three Freeze-Thaw Cycles | 4 | 92.3 | 13.5 |
| 180 | 95.8 | 9.8 | |
| 2500 | 101.2 | 7.4 | |
| -20°C (30 days) | 4 | 106.8 | 11.2 |
| 180 | 103.4 | 8.9 | |
| 2500 | 105.6 | 6.5 |
Table 2: Thermal Stability of Apigenin 7-O-glucoside (a related flavone glycoside) in Aqueous Solution at 100°C [2]
| Time (min) | pH 3 (% Remaining) | pH 5 (% Remaining) | pH 7 (% Remaining) |
| 0 | 100 | 100 | 100 |
| 60 | ~98 | ~99 | ~97 |
| 120 | ~96 | ~98 | ~95 |
| 180 | ~95 | ~97 | ~94 |
| 240 | ~93 | ~96 | ~92 |
| 300 | ~90 | ~95 | ~90 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.
Protocol 2: HPLC Method for Stability Assessment
This is a general HPLC method that can be optimized for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile is commonly used for flavonoids.
-
Example Gradient: Start with 10-20% B, increase to 80-90% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum around 270 nm and 335 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Preventing degradation of Cirsimarin during extraction
Technical Support Center: Cirsimarin Extraction
Welcome to the technical support center for this compound extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound.
This guide provides answers to frequently asked questions and solutions to common issues encountered during the extraction process, helping you to minimize degradation and maximize the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: The stability of this compound, a flavonoid glycoside, can be compromised by several factors during extraction. High temperatures are a primary concern, as they can lead to the degradation of the compound. The pH of the extraction solvent also plays a crucial role; flavonoids are often unstable in acidic or alkaline conditions. The presence of water in certain extraction methods, particularly at elevated temperatures, can also promote degradation. Additionally, exposure to light and oxidative conditions can contribute to the breakdown of this compound.
Q2: Which extraction solvents are recommended for this compound to minimize degradation?
A2: For the extraction of flavonoids like this compound, polar solvents are generally effective. A study on the extraction of flavonoids from Cirsium rivulare utilized a sequential extraction with solvents of increasing polarity, including chloroform, diethyl ether, ethyl acetate, and n-butanol, after an initial methanol extraction.[1] Another study found that 70% ethanol was an optimal solvent for extracting this compound and other flavonoids.[2] Using pure ethanol at elevated temperatures has been shown to prevent the degradation of similar compounds, whereas ethanol/water mixtures at the same temperature increased degradation as the water concentration rose.[3]
Q3: What analytical methods are suitable for quantifying this compound and detecting its degradation products?
A3: A highly sensitive and rapid method for the quantification of this compound is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5] This technique is advantageous over Gas Chromatography (GC), which requires high temperatures that can degrade this compound. UPLC-MS/MS also offers a lower limit of quantification and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). When developing a quantification method, it is crucial to also have analytical techniques capable of profiling degradation-related impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Degradation during extraction: High temperatures, inappropriate pH, or the presence of water in the solvent at elevated temperatures can degrade this compound. | Optimize extraction conditions: Use a lower extraction temperature. If using a solvent mixture like ethanol/water, consider using pure ethanol to reduce degradation. Maintain a neutral pH during extraction. |
| Inefficient extraction: The solvent or extraction time may not be optimal for maximizing yield. | Optimize extraction protocol: A study found that an extraction time of 4 hours with 70% ethanol at a solid-to-solvent ratio of 1:15 (g/mL) was effective. Consider performing multiple extractions to improve recovery. | |
| Presence of Impurities or Degradation Products | Harsh extraction conditions: High temperatures are a known cause of this compound degradation. | Employ milder extraction techniques: Consider methods that do not require high heat. Protect the sample from light and oxygen during the process. |
| Co-extraction of other compounds: The chosen solvent may be extracting other similar compounds from the plant matrix. | Refine purification steps: Utilize techniques like preparative HPLC for purification after the initial extraction to isolate this compound from other co-extracted flavonoids. | |
| Inconsistent Quantification Results | Analytical method limitations: The analytical method may not be sensitive or specific enough, or it may be contributing to degradation. | Use a validated, stability-indicating method: UPLC-MS/MS is a recommended method for its speed, sensitivity, and avoidance of high temperatures that can cause degradation. Ensure the method can separate this compound from its potential degradation products. |
Experimental Protocols
Protocol 1: Optimized Ethanol Extraction of this compound
This protocol is based on a single-factor experimental design to optimize extraction conditions.
Objective: To extract this compound with minimal degradation.
Materials:
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Dried and powdered plant material
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70% Ethanol
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Shaker or ultrasonic bath
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Filtration apparatus
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Rotary evaporator
Procedure:
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Weigh 15 g of the powdered plant material.
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Add 225 mL of 70% ethanol (solid-to-solvent ratio of 1:15).
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Extract for 4 hours at room temperature using a shaker or ultrasonic bath.
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Filter the extract to separate the solid residue.
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Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.
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Analyze the crude extract for this compound content using a suitable analytical method like UPLC-MS/MS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of this compound in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of this compound in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Applications of Natural Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with natural compounds, such as Cirsimarin, in cell culture.
Troubleshooting Guide
Problem 1: Sudden change in media color (e.g., yellowing) and/or turbidity after adding the natural compound.
Possible Cause: This is a strong indication of bacterial contamination . Bacteria metabolize media components, leading to a rapid pH drop and visible cloudiness. While some compounds can alter media pH, the rapid and pronounced change, especially with turbidity, points towards microbial growth.
Solution:
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Immediately discard the contaminated culture to prevent cross-contamination of other cultures in the incubator.
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Thoroughly decontaminate the biological safety cabinet and incubator.
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Review your aseptic technique.
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Perform a sterility test on your natural compound stock solution. (See Experimental Protocols section for a detailed method).
Problem 2: Visible filamentous or fuzzy growth in the culture vessel.
Possible Cause: This is characteristic of fungal (mold) or yeast contamination . Fungal contaminants often appear as thread-like mycelia, while yeast can cause the media to become cloudy and may be visible as small, budding particles under the microscope.
Solution:
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Discard the contaminated culture immediately.
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Decontaminate the work area and equipment.
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Check for potential sources of airborne spores in the laboratory.
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Ensure proper sterilization of all reagents and equipment. Consider filtering your complete media if you suspect it as the source.
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Test the sterility of your compound stock solution.
Problem 3: Cells are detaching, appear rounded, or show signs of vacuolization, but the media is clear.
Possible Cause: This scenario can be caused by several factors:
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Cytotoxicity of the natural compound: The observed effects may be the desired or undesired biological activity of your compound.
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Mycoplasma contamination: These small bacteria do not cause turbidity but can significantly impact cell health, morphology, and metabolism.
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Chemical contamination: Impurities in the natural compound extract or issues with the solvent used for dissolution could be toxic to the cells.
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Poor solubility/precipitation of the compound: Small, needle-like crystals of the compound may be mistaken for contamination and can cause physical damage to the cells.
Solution:
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Differentiate between cytotoxicity and contamination:
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Observe the timeline: Cytotoxic effects are typically dose-dependent and appear within a specific timeframe after treatment. Contamination often progresses over time.
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Check for other signs of contamination: A lack of turbidity or pH change points away from bacterial or fungal contamination.
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Perform a mycoplasma test on your cell cultures.
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Address potential compound-related issues:
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Check for precipitates: Observe the culture under high magnification for any crystalline structures. If precipitation is observed, refer to the FAQ on solubility issues.
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Run a dose-response experiment: A clear relationship between the compound concentration and the observed cellular effects is indicative of cytotoxicity.
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Include a vehicle control: This will help rule out any toxic effects of the solvent used to dissolve the compound.
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Frequently Asked Questions (FAQs)
Q1: How can I be sure my natural compound stock solution is sterile?
To ensure your stock solution is free from microbial contaminants, you should perform a sterility test. This involves incubating a small amount of your stock solution in a sterile, antibiotic-free culture medium and observing for any microbial growth. A detailed protocol is provided in the Experimental Protocols section.
Q2: I've prepared my natural compound extract from a plant source. How should I sterilize it before adding it to my cell culture?
Filter sterilization is the recommended method for sterilizing heat-sensitive solutions like natural compound extracts. Use a 0.22 µm syringe filter to remove any potential bacterial contaminants. Autoclaving is generally not recommended as the high heat can degrade the active components in your extract.
Q3: My compound is not dissolving well in the cell culture medium and I see precipitates. What should I do?
Poor solubility is a common issue with natural compounds. Here are some troubleshooting steps:
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Optimize the solvent: While DMSO is a common solvent, ensure you are using the lowest possible concentration in your final culture medium (typically <0.5%) as it can be toxic to cells.
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Gently warm the medium: Warming the medium to 37°C before adding the compound can sometimes improve solubility.
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Sonication: Briefly sonicating the stock solution before dilution into the medium can help break up aggregates.
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Prepare a higher concentration stock in an appropriate solvent: This allows for a smaller volume to be added to the culture, reducing the chances of precipitation.
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Assess the solubility of your compound: A protocol for determining the solubility of your compound in cell culture media is provided in the Experimental Protocols section.
Q4: How can I differentiate between the cytotoxic effects of my compound and a microbial contamination?
This can be challenging, but here are some key differentiators:
| Observation | Likely Cytotoxicity | Likely Microbial Contamination |
| Media Appearance | Clear | Turbid (bacteria), cloudy (yeast), or with visible filaments (mold) |
| pH Change | Usually none, or slight | Rapid drop (yellowing) for bacteria |
| Onset of Effects | Dose-dependent and appears at a consistent time post-treatment | May appear at any time and progresses |
| Microscopic View | Changes in cell morphology (rounding, detachment, vacuolization) | Visible motile bacteria, budding yeast, or fungal hyphae |
| Dose-Response | Clear correlation between concentration and effect | Effects may not be strictly dose-dependent |
Quantitative Data
Table 1: Cytotoxicity of this compound on MCF-7 Breast Cancer Cells
| Concentration (µM) | Cell Viability (%) |
| 10 | ~100 |
| 20 | ~100 |
| 40 | ~80 |
| 80 | ~60 |
| 160 | ~40 |
| 320 | ~20 |
Data is approximate and based on published findings. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Sterility Testing of a Natural Compound Stock Solution
Objective: To determine if a natural compound stock solution is free from bacterial and fungal contamination.
Materials:
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Natural compound stock solution
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Sterile, antibiotic-free cell culture medium (e.g., DMEM)
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Sterile 15 mL conical tube
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37°C, 5% CO2 incubator
Method:
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In a biological safety cabinet, add 5 mL of sterile, antibiotic-free cell culture medium to a 15 mL conical tube.
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Add 50 µL of your natural compound stock solution to the medium.
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Cap the tube tightly and incubate at 37°C.
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Observe the tube for any signs of microbial growth (turbidity, color change) daily for 7 days.
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If the medium remains clear, the stock solution is likely sterile. If the medium becomes turbid, the stock solution is contaminated and should be discarded.
Protocol 2: Assessment of Natural Compound Solubility in Cell Culture Media
Objective: To determine the approximate solubility of a natural compound in cell culture medium.
Materials:
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Natural compound
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Appropriate solvent (e.g., DMSO)
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Cell culture medium
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Sterile microcentrifuge tubes
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Vortex mixer
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Microscope
Method:
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Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., 100 mM in DMSO).
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In a series of sterile microcentrifuge tubes, prepare serial dilutions of your compound in cell culture medium to achieve a range of final concentrations.
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Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
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Incubate the tubes at 37°C for 1-2 hours.
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After incubation, vortex each tube briefly.
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Place a small drop from each tube onto a microscope slide and observe under a microscope for the presence of any precipitate (crystalline structures).
-
The highest concentration at which no precipitate is observed is the approximate solubility of your compound under these conditions.
Protocol 3: Cytotoxicity Assessment using Resazurin Assay
Objective: To determine the cytotoxic effect of a natural compound on a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
Natural compound stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your natural compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add Resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence from the vehicle control.
Visualizations
Caption: Troubleshooting workflow for cell culture issues with natural compounds.
Adjusting HPLC parameters for better Cirsimarin peak resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of Cirsimarin.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for this compound analysis?
A1: A good starting point for developing an HPLC method for this compound, based on validated methods for similar flavonoids and a published UPLC-MS/MS method for this compound itself, would be a reversed-phase C18 column. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small percentage of an acidifier like formic or acetic acid to improve peak shape.[1][2][3] A gradient elution is generally preferred over isocratic elution for complex samples or to achieve better separation of closely eluting peaks.[4][5]
Q2: My this compound peak is showing poor resolution. What are the first steps to troubleshoot this issue?
A2: Poor resolution, where peaks are not well separated from each other or from the baseline, is a common issue in HPLC. The first step is to systematically evaluate your chromatographic parameters. Key areas to investigate include the mobile phase composition, flow rate, column condition, and injection volume. It is recommended to change only one parameter at a time to accurately assess its impact on the separation.
Q3: How does the mobile phase composition affect this compound peak resolution?
A3: The mobile phase composition is a critical factor in achieving good peak resolution. For reversed-phase chromatography of flavonoids like this compound, the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (e.g., water with a formic acid modifier) determines the retention and selectivity of the separation.
-
Organic Solvent Percentage: Increasing the percentage of the organic solvent will generally decrease the retention time of this compound. A lower percentage of organic solvent will increase retention. Adjusting this ratio is a primary tool for optimizing the separation of this compound from interfering compounds.
-
Organic Solvent Type: Acetonitrile and methanol are the most common organic solvents. They offer different selectivities, so switching between them can sometimes resolve co-eluting peaks.
-
Mobile Phase pH: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is highly recommended. This helps to suppress the ionization of phenolic hydroxyl groups on the flavonoid structure, resulting in sharper, more symmetrical peaks.
Q4: What is the optimal detection wavelength for this compound?
A4: Flavonoids, including this compound, typically exhibit strong UV absorbance. Based on the general UV absorption spectra of flavonoids, there are usually two main absorption bands. For flavones, these are typically in the ranges of 240-280 nm and 300-390 nm. While a specific UV-Vis spectrum for a pure standard of this compound would provide the absolute absorption maxima, a common starting point for detection of flavonoids is in the range of 280 nm to 360 nm. A photodiode array (PDA) detector is useful for determining the optimal wavelength by examining the UV spectrum of the this compound peak.
Troubleshooting Guides
Issue 1: Poor Peak Resolution/Co-eluting Peaks
If your this compound peak is not well-separated from other components in your sample, consider the following adjustments:
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Gradient | Optimize the gradient profile. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks. | Increased separation between peaks, leading to better resolution. |
| Mobile Phase Composition | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and potentially improve separation. Alternatively, try switching from acetonitrile to methanol or vice-versa to alter selectivity. | Increased retention time and potential changes in elution order, which may resolve co-eluting peaks. |
| Flow Rate | Decrease the flow rate. This can lead to narrower peaks and improved resolution, although it will increase the analysis time. | Improved peak shape and increased resolution. |
| Column Temperature | Adjust the column temperature. Increasing the temperature can sometimes improve efficiency and change selectivity, potentially resolving overlapping peaks. Conversely, decreasing the temperature may also alter selectivity. | Changes in retention times and selectivity that may lead to better separation. |
| Column | Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve efficiency. | Sharper peaks and improved resolution. |
Issue 2: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, can negatively impact resolution and quantification.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Ensure the mobile phase is sufficiently acidic. Add 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase to suppress silanol interactions and analyte ionization. | Sharper, more symmetrical peaks. |
| Column Condition | The column may be contaminated or have active silanol groups. Flush the column with a strong solvent. If the problem persists, consider using a new column or a column with end-capping. | Restoration of good peak shape. |
| Sample Overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion. | Improved peak symmetry. |
Issue 3: Peak Fronting
Peak fronting, where the beginning of the peak is sloped, is less common but can also affect resolution.
| Parameter | Recommended Action | Expected Outcome |
| Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause peak fronting. | Symmetrical peak shape. |
| Sample Concentration | High sample concentrations can lead to column overload and peak fronting. Dilute the sample and re-inject. | Improved peak shape. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is adapted from a validated UPLC-MS/MS method and is a good starting point for standard HPLC systems. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Specification |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 10% B; 2-12 min: 10-90% B; 12-15 min: 90% B; 15-16 min: 90-10% B; 16-20 min: 10% B (for re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 280 nm or 340 nm (optimize using a PDA detector) |
| Injection Volume | 10-20 µL |
Visualizations
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated stability-indicating HPLC method for simultaneous determination of Silymarin and Curcumin in various dosage forms - Arabian Journal of Chemistry [arabjchem.org]
- 5. myfoodresearch.com [myfoodresearch.com]
Validation & Comparative
Cirsimarin in Anti-Inflammatory Assays: A Comparative Guide to Flavonoid Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of cirsimarin against other common flavonoids. The information is supported by experimental data from various scientific studies, with a focus on nitric oxide (NO) and cyclooxygenase-2 (COX-2) inhibition assays.
This compound, a flavone glucoside, has demonstrated notable anti-inflammatory potential. This guide will delve into its performance in key in vitro anti-inflammatory assays and compare it with other well-researched flavonoids: luteolin, apigenin, kaempferol, and quercetin. Understanding the comparative efficacy and mechanisms of these compounds is crucial for advancing research and development in inflammatory disease therapeutics.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory activities of this compound and other selected flavonoids in two key anti-inflammatory assays: nitric oxide (NO) production inhibition and cyclooxygenase-2 (COX-2) inhibition. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Flavonoid | IC50 (µM) | Reference |
| This compound | Potent inhibitor (concentration-dependent) | [1] |
| Luteolin | 6.9 - 27 | [2][3] |
| Apigenin | ~23 | [3] |
| Kaempferol | >100 | [3] |
| Quercetin | ~20-30 |
Note: A lower IC50 value indicates greater potency.
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity/Expression
| Flavonoid | Inhibition Data | Reference |
| This compound | Concentration-dependent inhibition of protein and mRNA expression | |
| Luteolin | Inhibition of protein expression | |
| Apigenin | IC50 < 15 µM for inhibition of transcriptional activation | |
| Kaempferol | IC50 < 15 µM for inhibition of transcriptional activation | |
| Quercetin | Inhibition of iNOS and COX-2 expression |
Experimental Protocols
Detailed methodologies for the key anti-inflammatory assays are crucial for the interpretation and replication of results. Below are generalized protocols for the nitric oxide inhibition and COX-2 inhibition assays based on commonly cited experimental procedures.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatant. The murine macrophage cell line RAW 264.7 is commonly used for this assay, as these cells produce significant amounts of NO upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test flavonoids (this compound, Luteolin, Apigenin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoids for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control wells.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation. The assay is often performed using a commercially available kit that detects the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Heme (a cofactor for COX activity)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Test flavonoids
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the assay buffer, heme, COX-2 enzyme, and the test flavonoid at various concentrations. Include wells for a no-inhibitor control and a positive control. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm) in kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of the reaction for each well from the linear portion of the kinetic curve. The percent inhibition for each concentration of the test flavonoid is determined relative to the no-inhibitor control. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of flavonoids are exerted through the modulation of various intracellular signaling pathways. Understanding these mechanisms is key to identifying targeted therapeutic strategies.
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by suppressing key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the NF-κB pathway. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.
Caption: this compound inhibits inflammatory responses by targeting the JAK/STAT and NF-κB pathways.
Luteolin's Anti-inflammatory Signaling Pathway
Luteolin is known to inhibit inflammatory responses primarily through the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a reduction in the expression of various pro-inflammatory genes.
Caption: Luteolin mitigates inflammation by inhibiting the NF-κB and MAPK signaling cascades.
Apigenin's Anti-inflammatory Signaling Pathway
Similar to luteolin, apigenin exerts its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. This dual inhibition effectively reduces the production of a wide range of inflammatory mediators.
References
- 1. This compound, a flavone glucoside from the aerial part of Cirsium japonicum var. ussuriense (Regel) Kitam. ex Ohwi, suppresses the JAK/STAT and IRF-3 signaling pathway in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reproducibility of In Vitro Experiments with Cirsimarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of Cirsimarin, a naturally occurring flavonoid, against two other structurally similar and well-studied flavonoids, Apigenin and Luteolin. The aim is to offer an objective overview of their relative potency and mechanisms of action to aid in the reproducibility and design of future experiments. The data presented here is a synthesis of findings from multiple independent research publications.
Comparative Efficacy: A Tabular Summary
To facilitate a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Apigenin, and Luteolin in key in vitro assays: anticancer cytotoxicity, anti-inflammatory activity, and antioxidant potential. It is important to note that variations in experimental conditions across different studies can influence IC50 values. Therefore, these tables serve as a comparative reference, and for absolute values, consulting the original research is recommended.
Table 1: Anticancer Activity in MCF-7 Breast Cancer Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity. In this context, it is used to measure the cytotoxic effect of the compounds on the human breast cancer cell line, MCF-7.
| Compound | IC50 (µM) | Reference |
| This compound | >320 (decreased viability from 40 µM) | [1] |
| Apigenin | ~50 | [2] |
| Luteolin | ~35 | [3] |
Note: A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity in RAW264.7 Macrophages
The nitric oxide (NO) assay measures the production of nitrite, a stable metabolite of NO, which is a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).
| Compound | IC50 for NO Inhibition (µM) | Reference |
| This compound | Not explicitly found in a comparative study | |
| Apigenin | Significant inhibition at 100 µM | [4] |
| Luteolin | Potent inhibition (specific IC50 varies) | [5] |
Note: While a direct IC50 comparison for this compound was not available in the searched literature, studies on related Cirsium species suggest potential anti-inflammatory effects mediated through the PI3K/Akt and NF-κB pathways.
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
| Compound | IC50 (µM) | Reference |
| This compound | Not explicitly found in a comparative study | |
| Apigenin | 8.5 | |
| Luteolin | 14 |
Note: As with the anti-inflammatory data, a direct comparative IC50 value for this compound in the DPPH assay was not found in the reviewed literature. However, extracts from Cirsium species, which contain this compound, have demonstrated significant antioxidant activity.
Experimental Protocols: A Guide to Reproducibility
Detailed and consistent experimental protocols are paramount for the reproducibility of in vitro studies. Below are standardized methodologies for the key assays cited in this guide.
MTT Assay for Anticancer Cytotoxicity
This protocol is a standard procedure for determining the cytotoxic effects of compounds on adherent cell lines like MCF-7.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Apigenin, Luteolin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Apigenin, and Luteolin in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Assay for Anti-inflammatory Activity
This protocol outlines the measurement of nitric oxide production in RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, Apigenin, Luteolin (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound, Apigenin, or Luteolin for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for another 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes a common method for evaluating the free radical scavenging capacity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound, Apigenin, Luteolin (dissolved in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare various concentrations of this compound, Apigenin, Luteolin, and the positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample with the DPPH solution. A common ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH). Include a control with only the solvent and DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these flavonoids is crucial for interpreting experimental results. Both Apigenin and Luteolin have been shown to modulate key signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt and NF-κB pathways. While less data is available specifically for this compound, its structural similarity to Apigenin and Luteolin suggests it may act through similar mechanisms.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Flavonoids like Apigenin can inhibit this pathway, leading to decreased cancer cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and its inhibition by Apigenin.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central mediator of the inflammatory response. Upon stimulation by factors like LPS, it triggers the expression of pro-inflammatory genes. Luteolin has been demonstrated to inhibit this pathway, thereby reducing inflammation.
Caption: NF-κB signaling pathway and its inhibition by Luteolin.
Experimental Workflow
To ensure the reproducibility of in vitro experiments with this compound and its comparators, a standardized workflow is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Apigenin and Hesperidin Downregulate DNA Repair Genes in MCF-7 Breast Cancer Cells and Augment Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin inhibits viral-induced inflammatory response in RAW264.7 cells via suppression of STAT1/3 dependent NF-κB and activation of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Quantification of Cirsimarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantitative analysis of Cirsimarin. This compound, a bioactive flavonoid, has garnered significant interest for its antioxidant and lipolytic properties.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document presents a detailed comparison of the experimental protocols and performance characteristics of both analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The selection of an analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and sample throughput. The following tables summarize the key performance parameters of validated HPLC and UPLC-MS/MS methods for the analysis of this compound and its related compound, Cirsimaritin.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method (for Cirsimaritin) | UPLC-MS/MS Method (for this compound) |
| Linearity Range | 0.015 - 0.25 mg/mL | 1 - 3000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9999[3] | Not explicitly stated, but linearity was achieved |
| Accuracy (% Recovery) | 93.9 - 111.3%[3] | 92.5% - 107.3%[1] |
| Precision (% RSD) | ≤ 0.59% | < 14% |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 1 ng/mL |
| Recovery | Not explicitly stated | > 84.2% |
| Matrix Effect | Not applicable (study on bulk drug) | 103.6% - 107.4% |
Key Observations:
-
Sensitivity: The UPLC-MS/MS method demonstrates significantly higher sensitivity with a limit of quantification (LOQ) of 1 ng/mL, making it suitable for studies requiring the measurement of low concentrations of this compound, such as in biological matrices.
-
Linearity: Both methods exhibit excellent linearity over their respective concentration ranges.
-
Accuracy and Precision: Both methods provide acceptable levels of accuracy and precision, meeting typical regulatory requirements. The HPLC method showed a tighter precision in the cited study, which might be attributed to the analysis of a simpler matrix (bulk drug vs. plasma).
-
Throughput: UPLC-MS/MS methods generally offer much faster analysis times compared to traditional HPLC.
Experimental Protocols
Detailed methodologies for both the HPLC and UPLC-MS/MS analyses are provided below. These protocols are based on validated methods reported in the scientific literature.
HPLC Method for Cirsimaritin Analysis
This method was validated for the quantification of Cirsimaritin, the aglycone of this compound.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with UV detection.
-
Column: Not explicitly stated in the provided abstract.
-
Mobile Phase: Not explicitly stated in the provided abstract.
-
Flow Rate: Not explicitly stated in the provided abstract.
-
Detection Wavelength: 270 nm
-
Retention Time: Approximately 31.9 minutes
Sample Preparation:
-
Standard solutions were prepared at five concentration levels ranging from 0.015 to 0.25 mg/mL.
Validation:
The method was validated for specificity, linearity, accuracy, and precision.
UPLC-MS/MS Method for this compound Analysis
This method was developed and validated for the determination of this compound in rat plasma.
Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: A gradient elution of acetonitrile and water with 0.1% formic acid.
-
0–0.2 min: 10% acetonitrile
-
0.2–1.2 min: 10–90% acetonitrile
-
1.2–2.0 min: 90% acetonitrile
-
2.0–2.2 min: 90–10% acetonitrile
-
2.2–3.0 min: 10% acetonitrile
-
-
Flow Rate: 0.4 mL/min
Mass Spectrometry Conditions:
-
Ionization Mode: Not explicitly stated in the provided abstract.
-
Capillary Voltage: 2.2 kV
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 450°C
Sample Preparation:
-
A 50 μL plasma sample was used.
-
Plasma proteins were precipitated with acetonitrile.
Validation:
The method was validated for precision, accuracy, matrix effect, and recovery. A standard curve was generated over a concentration range of 1–3000 ng/mL.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and UPLC-MS/MS methods described.
Caption: Workflow for HPLC analysis of Cirsimaritin.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Conclusion
Both HPLC and UPLC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the study.
-
HPLC-UV is a robust and reliable method suitable for the analysis of higher concentration samples, such as in bulk drug analysis and formulation quality control. It is generally more accessible and has lower operational costs.
-
UPLC-MS/MS offers superior sensitivity, specificity, and speed, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where low detection limits and high throughput are essential. The high specificity of tandem mass spectrometry minimizes interference from complex biological matrices.
This guide provides a foundational comparison to assist researchers in their analytical method development and selection process for the quantification of this compound. For specific applications, further method development and validation according to the International Council for Harmonisation (ICH) guidelines are recommended.
References
- 1. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of this compound in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of this compound in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC/UV Analysis Method for Cirsimaritin in Cirsium japonicum var. maackii -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
Comparative Analysis of Cirsimarin's Effect on Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Cirsimarin, a flavone found in several medicinal plants, on various cancer and immune cell lines. The data presented is compiled from recent studies to facilitate an objective comparison of its performance and to provide detailed experimental protocols for reproducibility.
Data Presentation: Summary of this compound's Effects
The following table summarizes the quantitative and qualitative effects of this compound on different cell lines.
| Cell Line | Cell Type | Key Effects | IC50 Value | Supporting Experimental Data |
| HCT-116 | Human Colon Carcinoma | Induces apoptosis, increases Reactive Oxygen Species (ROS), and causes cell cycle arrest at the G2/M phase.[1] | 24.70 µg/mL | Dose-dependent decrease in cell viability. Increased levels of apoptosis and ROS with higher concentrations of this compound.[1] |
| MCF-7 | Human Breast Adenocarcinoma | Decreases cell viability, impairs cell proliferation, migration, and invasion.[2][3] Modulates genes associated with cell proliferation and death.[2] | 40 µM (effective concentration) | Reduced colony formation and spheroid integrity. Induced DNA damage. |
| RAW 264.7 | Mouse Macrophage | Suppresses the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). | Not specified | Down-regulated the phosphorylation of JAK/STAT and p38 MAPK, and the nuclear translocation of IRF-3. |
| HT-29 | Human Colon Adenocarcinoma | Antiproliferative activity. | Not specified | Further research is needed to determine the specific mechanisms and quantitative effects. |
| AGS | Human Gastric Adenocarcinoma | Antiproliferative activity. | Not specified | Further research is needed to determine the specific mechanisms and quantitative effects. |
| SaOs-2 | Human Osteosarcoma | Antiproliferative activity. | Not specified | Further research is needed to determine the specific mechanisms and quantitative effects. |
| WEHI-164 | Murine Fibrosarcoma | Antiproliferative activity. | Not specified | Further research is needed to determine the specific mechanisms and quantitative effects. |
| PC-3 | Human Prostate Adenocarcinoma | Antiproliferative activity. | Not specified | Further research is needed to determine the specific mechanisms and quantitative effects. |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis are provided below.
Cell Viability Assay (XTT Assay for HCT-116 Cells)
-
Cell Seeding: HCT-116 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 3.13, 6.25, 12.5, 25, 50, and 100 µg/mL) for 24 hours.
-
XTT Reagent Addition: After the treatment period, the medium is replaced with a fresh medium containing the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and an electron-coupling reagent (phenazine methosulfate).
-
Incubation: The plates are incubated for a specified time (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis (AO/EtBr Staining for HCT-116 Cells)
-
Cell Treatment: HCT-116 cells are treated with the IC50 concentration of this compound for 24 hours.
-
Staining: After treatment, cells are harvested and washed with Phosphate Buffered Saline (PBS). The cells are then stained with a mixture of Acridine Orange (AO) and Ethidium Bromide (EtBr) at a 1:1 ratio.
-
Visualization: The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-stained nuclei with chromatin condensation or fragmentation, and necrotic cells have uniformly orange-red nuclei.
Cell Cycle Analysis (Propidium Iodide Staining for HCT-116 Cells)
-
Cell Treatment and Fixation: HCT-116 cells are treated with the IC50 concentration of this compound for 24 hours. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Signaling Pathways and Experimental Workflows
Apoptosis Induction by this compound in HCT-116 Cells
Caption: this compound induces apoptosis in HCT-116 cells via increased ROS production.
Anti-inflammatory Signaling of this compound in RAW 264.7 Macrophages
Caption: this compound inhibits inflammatory responses by suppressing the JAK/STAT and IRF-3 pathways.
General Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for evaluating the in vitro effects of this compound on cancer cell lines.
References
Confirming the Molecular Targets of Cirsimarin: A Comparative Guide for Researchers
Introduction
Cirsimarin is a flavone glucoside that has been identified in various medicinal plants. Emerging research has highlighted its potential therapeutic effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. Understanding the precise molecular targets of this compound is crucial for its further development as a therapeutic agent. This guide provides a comprehensive overview of the currently identified molecular targets of this compound, presents comparative data with other known modulators, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
This compound has been shown to suppress the JAK/STAT signaling pathway, a critical pathway in cytokine signaling that plays a key role in inflammation, immunity, and cell proliferation.[1] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.
Quantitative Comparison of JAK/STAT Inhibitors
| Compound | Target(s) | IC50 (nM) |
| This compound | JAK/STAT Pathway | Data not available |
| Tofacitinib | JAK1, JAK3 > JAK2 | 1-20 (JAK1/2), 50-100 (JAK3) |
| Ruxolitinib | JAK1, JAK2 | 2.8 (JAK1), 4.5 (JAK2) |
| Curcumin | JAK1, JAK2, STAT1, STAT3 | Suppresses phosphorylation |
| Resveratrol | JAK, STAT1 | Blocks phosphorylation |
Experimental Protocol: Western Blot for STAT Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT proteins, a key step in the activation of the JAK/STAT pathway.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a known activator of the JAK/STAT pathway, such as lipopolysaccharide (LPS) or a specific cytokine (e.g., IL-6), for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated STAT (p-STAT) and total STAT overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of p-STAT to total STAT to determine the inhibitory effect of this compound.
References
Independent Verification of Cirsimarin's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Cirsimarin, a naturally occurring flavone, with established chemotherapeutic agents. The information is compiled from preclinical studies to support further research and development.
Executive Summary
This compound has demonstrated notable anticancer properties in various preclinical models. Its mechanism of action involves the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest. Key signaling pathways, including the JAK/STAT and MAPK pathways, have been identified as targets of this compound's activity. This guide presents a comparative analysis of this compound's efficacy against colon and breast cancer cell lines, alongside standard-of-care drugs, 5-Fluorouracil and Doxorubicin, respectively.
In Vitro Efficacy: A Comparative Analysis
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and comparator drugs.
Table 1: Comparative Cytotoxicity in Colon Cancer (HCT-116 Cell Line)
| Compound | IC50 Value | Cell Line | Citation(s) |
| This compound | 24.70 µg/mL | HCT-116 | [1] |
| 5-Fluorouracil | ~10 µM - >200 µg/mL | HCT-116 | [2][3][4][5] |
Note: The IC50 values for 5-Fluorouracil can vary significantly depending on the experimental conditions and the specific clone of the cell line used.
Table 2: Comparative Cytotoxicity in Breast Cancer (MCF-7 Cell Line)
| Compound | IC50 Value/Effective Concentration | Cell Line | Citation(s) |
| This compound | Activity observed from 40 µM | MCF-7 | |
| Doxorubicin | ~0.4 µM - 4 µM | MCF-7 |
Note: A precise IC50 value for this compound in MCF-7 cells from the reviewed literature is not available, hindering a direct quantitative comparison. The provided data for Doxorubicin shows a range, with variations possible due to experimental differences and the development of drug resistance.
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
JAK/STAT Pathway
This compound has been shown to down-regulate the phosphorylation of components of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This inhibition is crucial as the JAK/STAT pathway is often constitutively active in cancer cells, promoting their growth and survival. While the specific JAK and STAT proteins directly targeted by this compound in cancer cells require further elucidation, the general mechanism involves preventing the downstream signaling that leads to the transcription of anti-apoptotic and pro-proliferative genes.
p38 MAPK Pathway
This compound also influences the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPK pathway is a key regulator of cellular responses to stress, and its activation can lead to either cell survival or apoptosis, depending on the cellular context. In the context of this compound's anticancer activity, it appears to promote the pro-apoptotic functions of the p38 MAPK pathway. This can involve the activation of downstream effectors that lead to cell cycle arrest and the initiation of the apoptotic cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer effects are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or the comparator drug and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Proteins
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., phosphorylated and total forms of JAK, STAT, p38 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a potential anticancer compound like this compound.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as a potential anticancer agent. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of key cancer-related signaling pathways, warrants further investigation.
For a more comprehensive understanding of this compound's therapeutic potential, future research should focus on:
-
Determining precise IC50 values of this compound in a broader range of cancer cell lines, particularly in breast cancer models like MCF-7 and triple-negative subtypes.
-
Elucidating the specific molecular targets within the JAK/STAT and MAPK pathways to refine the understanding of its mechanism of action.
-
Conducting in vivo studies using xenograft models to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological setting.
This guide serves as a foundational resource for researchers to build upon, with the ultimate goal of independently verifying and potentially advancing this compound as a novel cancer therapeutic.
References
- 1. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 2. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cirsimarin Extraction Efficiency from Various Botanical Sources
For researchers, scientists, and drug development professionals, identifying the most efficient botanical source and extraction methodology for a target bioactive compound is a critical first step in the research and development pipeline. This guide provides a comparative analysis of the extraction efficiency of cirsimarin, a flavone glycoside with demonstrated therapeutic potential, from several documented plant sources.
This compound has been isolated from a variety of plant species, with notable occurrences in the Asteraceae, Phytolaccaceae, Fabaceae, and Lamiaceae families. This guide focuses on comparing the extraction of this compound from prominent sources, including Cirsium japonicum, Microtea debilis, Abrus precatorius, and species of the Teucrium genus. The efficiency of extraction is not only dependent on the plant source and part but is also significantly influenced by the chosen extraction technique.
Quantitative Comparison of this compound Yield
The following table summarizes the available quantitative data on this compound extraction from different plant sources. It is important to note that a direct comparison is challenging due to variations in extraction methods, analytical techniques, and the specific plant parts used in the cited studies.
| Plant Source | Plant Part | Extraction Method | Solvent | This compound Yield | Reference |
| Cirsium japonicum | Aerial parts | Not specified | Not specified | Pectolinarin (related flavonoid) 0.32-2.00% | [1] |
| Microtea debilis | Aerial parts | Maceration followed by preparative HPLC | Methanol | Data not quantified in terms of yield from plant material | [2][3] |
| Abrus precatorius | Cotyledons | Not specified | Not specified | Described as one of the most abundant flavonoids | [4] |
| Teucrium arduini | Aerial parts | Hydrodistillation (for essential oil), Maceration (for flavonoids) | Water, Methanol | Data not quantified in terms of yield from plant material | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions on the most suitable extraction strategy. Below are generalized and specific protocols for the extraction and quantification of this compound and related flavonoids from plant materials.
General Extraction Methodologies
Several methods are commonly employed for the extraction of flavonoids like this compound from plant matrices. The choice of method depends on factors such as the polarity of the target compound, the stability of the compound, and the desired scale of extraction.
-
Maceration: This is a simple and widely used technique involving the soaking of the plant material in a solvent for a specific period with occasional agitation.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent, which is repeatedly washed through the plant material.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and improving extraction efficiency, often with shorter extraction times and lower solvent consumption.
Specific Extraction Protocol: Maceration of Microtea debilis
This protocol is based on the methodology used for the extraction of this compound for lipolytic activity studies.
-
Plant Material Preparation: Air-dried aerial parts of Microtea debilis are ground into a fine powder.
-
Extraction: The powdered plant material is macerated in methanol at room temperature.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is further purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable analytical technique for the quantification of this compound in plant extracts.
-
Standard Preparation: A stock solution of pure this compound standard of known concentration is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: The plant extract is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system consisting of two solvents, such as water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B), is commonly employed.
-
Detection: UV detection at a wavelength of around 280-340 nm is suitable for flavonoids.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions.
Visualizing the Process
To better understand the workflow and the relationships between different stages of research, the following diagrams are provided.
Caption: General workflow for the extraction and quantification of this compound from various plant sources.
Signaling Pathway of Interest
While this guide focuses on extraction, it is pertinent to mention the biological context that drives the interest in this compound. For instance, its lipolytic activity is of significant interest in metabolic research.
Caption: Proposed mechanism of this compound-induced lipolysis via adenosine A1 receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipolytic activity of this compound extracted from Microtea debilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of this compound in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
Peer-Reviewed Methods for Validating Cirsimarin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of peer-reviewed methods used to validate the mechanism of action of Cirsimarin, a flavone glucoside with demonstrated anti-inflammatory properties. We will compare its performance with structurally related flavonoids, Linarin and Hispidulin-7-O-neohesperidoside, and provide detailed experimental protocols and data to support these findings.
Comparative Anti-Inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. The following table summarizes the comparative inhibitory activities of this compound and its analogs on nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Target | IC50 / Inhibition | Cell Line | Reference |
| This compound | NO Production | Superior inhibitory potency compared to Linarin and Hispidulin-7-O-neohesperidoside | RAW 264.7 | [1] |
| PGE2 Production | Superior inhibitory potency compared to Linarin and Hispidulin-7-O-neohesperidoside | RAW 264.7 | [1] | |
| TNF-α Production | Concentration-dependent inhibition | RAW 264.7 | [1] | |
| IL-6 Production | Concentration-dependent inhibition | RAW 264.7 | [1] | |
| Linarin | NO Production | Inhibits NO production | RAW 264.7 | [2] |
| TNF-α Production | Reduces TNF-α levels | RAW 264.7 | ||
| IL-1β Production | Reduces IL-1β levels | RAW 264.7 | ||
| IL-6 Production | Reduces IL-6 levels | RAW 264.7 | ||
| Hispidulin-7-O-neohesperidoside | NO Production | Concentration-dependent inhibition | RAW 264.7 | |
| TNF-α Production | Downregulated levels | RAW 264.7 | ||
| IL-1β Production | Downregulated levels | RAW 264.7 | ||
| IL-8 Production | Inhibited production | HT-29 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's anti-inflammatory mechanism of action are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Linarin, or Hispidulin-7-O-neohesperidoside for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After cell treatment, collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 100 µL of the working Griess Reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
General Protocol Outline:
-
Collect the cell culture supernatants after treatment.
-
Prepare PGE2 standards and samples according to the kit's protocol.
-
Add standards and samples to the wells of the ELISA plate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the sample for binding to the capture antibody.
-
Incubate the plate for the time specified in the kit's manual.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to the wells, which will be converted by the bound HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Western Blot Analysis for JAK/STAT Pathway Proteins
Western blotting is used to determine the expression and phosphorylation status of key proteins in the JAK/STAT signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT1, anti-STAT1, anti-p-STAT3, anti-STAT3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows for its validation.
Caption: this compound's inhibition of LPS-induced inflammatory signaling pathways.
Caption: General experimental workflow for validating this compound's mechanism of action.
References
Safety Operating Guide
Navigating the Safe Disposal of Cirsimarin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of the laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Cirsimarin, a flavonoid recognized for its biological activity. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste. Improper disposal can lead to significant environmental contamination and potential harm to human health. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][3]
Key Safety and Hazard Data
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. The following table summarizes the critical hazard information for this compound.
| Property | Value | Source |
| Acute Toxicity | Toxic if swallowed (Acute Toxicity - Oral 3, H301) | [1] |
| Environmental Hazard | Very toxic to aquatic life (Aquatic Acute 1, H400) | [1] |
| Chronic Environmental Hazard | Very toxic to aquatic life with long lasting effects (Aquatic Chronic 1, H410) | |
| Physical Form | Crystalline solid | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Experimental Protocol for Proper Disposal
The following step-by-step protocol outlines the required procedure for the safe disposal of this compound and associated waste. This protocol is based on general best practices for the disposal of hazardous laboratory chemicals.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Collection:
-
Collect all waste this compound, including residual amounts, and any contaminated materials (e.g., pipette tips, weighing boats, gloves, absorbent paper) in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvents in which the this compound was dissolved. Given its solubility, a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is sealed tightly to prevent leaks or spills.
3. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of waste generation
-
The appropriate hazard pictograms (skull and crossbones for toxicity, and environment)
-
The name and contact information of the principal investigator or laboratory supervisor
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Segregate waste by compatibility. For example, do not store flammable solvent waste containing this compound with oxidizing agents.
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to transport hazardous waste yourself.
6. Empty Container Disposal:
-
An empty container that has held this compound must be triple rinsed with a suitable solvent (e.g., ethanol or acetone) capable of removing the residue.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original label. Always confirm this procedure with your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Cirsimarin
Hazard Identification and Personal Protective Equipment
Cirsimaritin, a structurally similar compound, is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to handle Cirsimarin with appropriate caution to minimize exposure risks. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US). A face shield may be worn in conjunction with goggles for splash protection.[2][3] |
| Skin Protection | Gloves | Appropriate chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or punctures before use.[2][4] |
| Protective Clothing | A standard laboratory coat should be worn to protect skin and personal clothing. An apron can provide additional protection against splashes. | |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling powders outside of a fume hood or if dust generation is likely. A type N95 (US) dust mask is recommended. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is highly recommended for all procedures involving solid this compound or the preparation of its solutions.
-
An eyewash station and a safety shower should be readily accessible in the laboratory.
Handling Procedures:
-
Avoid inhalation of dust, vapor, mist, or gas.
-
Minimize dust generation and accumulation when working with the solid form.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and exposure.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Procedures
First Aid Measures:
-
After skin contact: Immediately wash with plenty of water and soap and rinse thoroughly. Remove any contaminated clothing immediately.
-
After eye contact: Rinse opened eye for several minutes under running water. If irritation persists, consult a doctor.
-
After swallowing: Do not induce vomiting. Immediately call for medical help.
-
After inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Spill and Leak Procedures:
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
Disposal Plan:
-
All waste containing this compound, including contaminated disposables like gloves and weighing paper, must be treated as hazardous waste.
-
Dispose of all solid and liquid waste in designated, sealed, and properly labeled hazardous waste containers according to institutional and local regulations.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
